TX1-85-1
Description
CHEMBL5285282 is a Unknown drug.
an Her3 ligand; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICDSWKKFSYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of TX1-85-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TX1-85-1 is a pioneering small molecule inhibitor that has been instrumental in the pharmacological interrogation of the pseudokinase HER3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family. Despite its lack of significant kinase activity, HER3 is a critical signaling node in various cancers, often contributing to therapeutic resistance. This compound serves as a potent and selective tool to probe HER3 function, acting as an irreversible, covalent inhibitor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Covalent Inhibition of HER3
This compound is an ATP-competitive ligand that selectively targets the HER3 pseudokinase domain.[1][2] Its mechanism is characterized by the formation of a stable, covalent bond with a specific cysteine residue, Cys721, located within the ATP-binding site of HER3.[1][2][3] This covalent modification is irreversible and is the cornerstone of its inhibitory action.[3][4] The acrylamide "warhead" of this compound is specifically designed to undergo a Michael addition reaction with the thiol group of Cys721, a residue that is unique to HER3 among all human kinases, which contributes to the molecule's selectivity.[5][6]
This targeted covalent modification of HER3 by this compound leads to the inhibition of its signaling functions.[1][2] While HER3 possesses very weak intrinsic kinase activity, it functions as a critical allosteric activator of its heterodimerization partners, most notably HER2 and c-Met.[2][7] By binding to the ATP-binding site, this compound is thought to lock the pseudokinase domain in an inactive conformation, thereby interfering with its ability to activate downstream signaling pathways.[8]
Quantitative Analysis of this compound Activity
The potency and cellular effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 | 23 nM | FRET-based Binding Assay | [1][2][3][4] |
| Cell Line | EC50 (Anti-proliferative Activity) | Cancer Type | Reference |
| Ovcar8 | 9.9 µM | Ovarian Cancer | [3] |
| HCC827 GR6 | 11.5 µM | Lung Cancer | [3] |
| PC9 GR4 | 16.9 µM | Lung Cancer | [3] |
| PC9 GR4, HCC827 GR8, OVCAR-8 | ≥10 µM | Lung and Ovarian Cancer | [1][2] |
Effects on Downstream Signaling and Cellular Fate
Despite its high potency in binding to HER3, this compound alone is not a strong inhibitor of HER3-dependent signaling or cell proliferation in some cancer cell lines.[2][5] At concentrations sufficient for complete target engagement, it does not robustly inhibit the phosphorylation of key downstream effectors like Akt.[2][9]
However, treatment with this compound can lead to a partial degradation of the HER3 protein.[1][2][3] This suggests that the covalent modification may mark the protein for cellular protein degradation pathways. A derivatized version of this compound, TX2-121-1, which includes a hydrophobic adamantane moiety, enhances this degradation effect and more effectively inhibits HER3-dependent signaling.[2] This suggests that while direct inhibition of the pseudokinase's minimal catalytic activity by this compound is insufficient to block signaling, inducing protein degradation is a more effective strategy.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
FRET-Based In Vitro Binding Assay
This assay is used to determine the in vitro potency (IC50) of this compound against the HER3 kinase domain.
-
Principle: The assay measures the binding of the inhibitor to the purified HER3 kinase domain by detecting the disruption of Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and a tracer molecule that binds to the ATP pocket.
-
Protocol:
-
Purified recombinant HER3 kinase domain (e.g., residues 665-1001) is incubated with a biotinylated tracer and a europium-labeled anti-tag antibody (e.g., anti-GST).
-
Serial dilutions of this compound are added to the reaction mixture.
-
The mixture is incubated to allow for binding equilibrium to be reached (typically 1-3 hours).
-
Streptavidin-d2 is added to bind to the biotinylated tracer.
-
The FRET signal is measured using a suitable plate reader. The decrease in the FRET signal is proportional to the amount of this compound bound to the HER3 kinase domain.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
This assay is used to determine the anti-proliferative effects (EC50) of this compound on HER3-dependent cancer cell lines.
-
Principle: These assays measure the number of viable cells in a culture by quantifying a metabolic marker (e.g., ATP levels or mitochondrial activity).
-
Protocol:
-
HER3-dependent cancer cell lines (e.g., PC9 GR4, HCC827 GR6, Ovcar8) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound.
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
The appropriate reagent (e.g., MTS or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Target Engagement and Downstream Signaling
This technique is used to confirm the covalent modification of HER3 in cells and to assess the impact of this compound on downstream signaling pathways.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.
-
Protocol:
-
Target Engagement:
-
Cells are treated with varying concentrations of this compound for a specified time (e.g., 8 hours).
-
Cells are lysed, and the protein concentration is determined.
-
A biotinylated version of this compound is added to the lysates to label any remaining unbound HER3.
-
Streptavidin beads are used to pull down the biotin-labeled proteins.
-
The pulled-down fraction is then analyzed by Western blotting using an anti-HER3 antibody. A decrease in the signal in the lanes from cells pre-treated with this compound indicates target engagement.
-
-
Downstream Signaling:
-
Cells are treated with this compound at various concentrations and for different durations.
-
Cells are lysed, and protein extracts are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for total HER3, phosphorylated Akt (p-Akt), total Akt, and other relevant signaling proteins.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Selectivity Profile
While this compound is highly selective for HER3, chemical proteomics studies have revealed some off-target activity.[9] The KiNativ® live-cell chemical proteomics approach showed that at higher concentrations, this compound can also bind to Lyn, HER2, and several other Src family kinases.[2][5] This is likely due to the non-covalent interaction of the pyrazolopyrimidine scaffold with the kinase domains of these off-targets.[2] The covalent interaction, however, remains specific to HER3 due to the unique presence of Cys721.[5]
Conclusion
This compound is a seminal chemical probe that has validated the "undruggable" pseudokinase HER3 as a viable target for small molecule intervention. Its mechanism of action is centered on the selective and irreversible covalent modification of Cys721 within the ATP-binding site. While its direct impact on inhibiting downstream signaling and cell proliferation is modest, it has paved the way for the development of next-generation HER3 inhibitors that leverage mechanisms such as targeted protein degradation. The detailed understanding of this compound's interaction with HER3 provides a critical foundation for ongoing drug discovery efforts targeting pseudokinases and other challenging therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Her3 (ErbB3) inhibitor | Probechem Biochemicals [probechem.com]
- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
An In-depth Technical Guide to the Core Structure and Function of TX1-85-1
This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of TX1-85-1, a selective and irreversible inhibitor of the Human Epidermal Growth Factor Receptor 3 (Her3/ErbB3). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Core Concepts and Mechanism of Action
This compound is a novel small molecule designed to target the pseudokinase Her3.[1][2][3] Unlike typical kinases, Her3 possesses very weak to negligible intrinsic kinase activity.[1] Its primary role in oncogenic signaling is as an allosteric activator of other receptor tyrosine kinases, most notably Her2 and EGFR, upon heterodimerization. This activation leads to the downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and tumor progression.
The innovative mechanism of this compound lies in its ability to act as a potent, ATP-competitive ligand that forms a covalent bond with a specific cysteine residue, Cys721, located within the ATP-binding site of Her3.[1][3] This covalent modification is irreversible and effectively inhibits Her3-dependent signaling.[1] While this compound has been shown to induce partial degradation of the Her3 protein, its primary described function is the attenuation of downstream signaling pathways.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across various experimental setups.
Table 1: In Vitro Binding Affinity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Her3 (ErbB3) | FRET-based LanthaScreen | 23 | [1][3] |
Table 2: Anti-proliferative Activity of this compound in Her3-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| PC9 GR4 | Non-small cell lung cancer | ≥10 | [1] |
| HCC827 GR8 | Non-small cell lung cancer | ≥10 | [1] |
| OVCAR-8 | Ovarian cancer | ≥10 | [1] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HCC2935 | Akt Phosphorylation | 5 µM | Inhibition | [1] |
| OVCAR-8 | ERK1/2 Phosphorylation | 2 µM | Inhibition | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the pivotal experiments used to characterize its function.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary literature.
In Vitro Kinase FRET Binding Assay
This assay was utilized to determine the in vitro potency of this compound against the Her3 kinase domain.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay using the LanthaScreen® Eu-anti-GST antibody was employed. The assay measures the binding of the compound to the purified recombinant Her3 kinase domain.
-
Protocol:
-
The purified recombinant Her3 kinase domain (amino acids 665-1001) was diluted to 30 nM in Kinase Buffer A (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
The Her3 protein solution was mixed 1:1 with a 12 nM solution of LanthaScreen® Eu-anti-GST antibody, also diluted in Kinase Buffer A.
-
Serial dilutions of this compound were prepared.
-
The Her3/antibody mixture was incubated with the different concentrations of this compound.
-
The FRET signal was measured on a suitable plate reader. The IC50 value was calculated from the resulting dose-response curve.[1]
-
Cellular Her3 Pulldown Experiment
This experiment was designed to confirm the covalent binding of this compound to Her3 within a cellular context.
-
Principle: A biotinylated version of this compound (this compound-biotin) was used to pull down Her3 from cell lysates. Competition with non-biotinylated this compound demonstrates target engagement.
-
Protocol:
-
PC9 GR4 cells were pre-treated with varying concentrations of this compound for 8 hours before lysis. In a parallel experiment, this compound was added directly to the cell lysate.
-
Cell lysates were incubated with this compound-biotin to label any Her3 that had not been bound by the initial treatment.
-
Streptavidin beads were used to recover the compound-labeled Her3.
-
The pulled-down proteins were then subjected to Western blotting and probed with an anti-Her3 antibody to detect the amount of labeled Her3.[1]
-
Cell Proliferation Assay
The anti-proliferative effects of this compound on Her3-dependent cancer cell lines were assessed using a standard cell viability assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Her3-dependent cancer cell lines (PC9 GR4, HCC827 GR6, and Ovcar8) were seeded in 96-well plates.
-
The cells were treated with a range of concentrations of this compound.
-
After a specified incubation period (typically 72 hours), MTT reagent was added to each well and incubated to allow for the formation of formazan crystals.
-
A solubilization solution was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The EC50 values were determined from the dose-response curves.
-
Western Blotting for Signaling Pathway Analysis
This technique was used to investigate the effect of this compound on the phosphorylation status of key downstream signaling proteins.
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated forms of proteins, the activation state of signaling pathways can be assessed.
-
Protocol:
-
PC9 GR4 cells were treated with various concentrations of this compound.
-
Following treatment, the cells were lysed to extract total protein.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for total and phosphorylated forms of Akt and ERK.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Off-Target Activity
A live-cell chemical proteomics experiment using the KiNativ® approach was performed to assess the specificity of this compound. This analysis revealed that in addition to its potent binding to Her3, this compound also exhibited binding to Lyn, Her2, and several other Src family kinases. The binding to these other kinases was suggested to be non-covalent, as similar off-target binding was observed with a non-acrylamide precursor compound.[1]
This technical guide provides a detailed and comprehensive understanding of this compound, from its fundamental mechanism of action to the specific experimental procedures used for its characterization. The provided data and diagrams offer a clear and concise summary for researchers in the field of oncology and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to TX1-85-1 and its Role in ErbB3 Signaling Pathways
This technical guide provides a comprehensive overview of this compound, a first-in-class, selective, and irreversible inhibitor of ErbB3 (Her3). We will delve into its mechanism of action, its effects on downstream signaling pathways, and provide detailed experimental protocols for key assays used in its characterization.
Introduction to ErbB3 and its Role in Cancer
ErbB3, also known as Her3, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other family members (EGFR/ErbB1, Her2/ErbB2, and Her4/ErbB4), ErbB3 is considered a pseudokinase due to mutations in its kinase domain that severely impair its catalytic activity.[1] Despite this, ErbB3 is a critical signaling node in various cancers. Its activation occurs through heterodimerization with other receptor tyrosine kinases, most notably Her2 or EGFR, leading to the potent activation of downstream pro-survival pathways, primarily the PI3K/AKT pathway.[2] The significance of ErbB3 in promoting tumor growth and resistance to therapy has made it an attractive, albeit challenging, target for cancer drug development.[1][2]
This compound: A Covalent Inhibitor of ErbB3
This compound was developed as the first selective small molecule ligand for ErbB3.[1] It functions as an irreversible, ATP-competitive inhibitor.
Mechanism of Action: this compound specifically targets and forms a covalent bond with the Cysteine 721 (Cys721) residue located within the ATP-binding site of the ErbB3 pseudokinase domain.[1][3][4] This covalent modification blocks the signaling capabilities of ErbB3, leading to the attenuation of downstream pathways.[3][4] Furthermore, treatment with this compound has been shown to induce the partial degradation of the ErbB3 protein.[3][4]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound in the ErbB3 signaling pathway.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative metrics for this compound's inhibitory activity.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Notes |
|---|
| IC50 | 23 nM | In vitro kinase assay against ErbB3.[3][4] |
Table 2: Anti-proliferative Activity in ErbB3-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
|---|---|---|---|
| PC9 GR4 | Non-Small Cell Lung Cancer | ≥ 10 µM | [3] |
| HCC827 GR6 | Non-Small Cell Lung Cancer | 11.5 µM | [4] |
| OVCAR-8 | Ovarian Cancer | ≥ 10 µM | [3] |
| Ovcar8 | Ovarian Cancer | 9.9 µM |[4] |
Note: The data indicates that while this compound effectively engages its target, its anti-proliferative effects are observed at micromolar concentrations, suggesting that covalent modification of ErbB3 alone may be insufficient to halt cell proliferation in these models.[1][5]
Impact on Downstream Signaling
This compound has been demonstrated to inhibit the phosphorylation of key downstream effectors in the ErbB3 pathway.
Table 3: Inhibition of Downstream Signaling Molecules
| Cell Line | Target Protein | Concentration of this compound | Effect |
|---|---|---|---|
| HCC2935 | p-Akt, p-ERK1/2 | 5 µM | Inhibition of phosphorylation.[3] |
| OVCAR-8 | p-Akt, p-ERK1/2 | 2 µM | Inhibition of phosphorylation.[3] |
| PC9 GR4 | p-Akt | 5 µM | No significant inhibition of phosphorylation observed.[1] |
The diagram below illustrates the general workflow for assessing the impact of this compound on protein phosphorylation.
Caption: Western Blotting workflow for analyzing signaling inhibition.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on standard methodologies in the field.
In Vitro Kinase Assay (for IC50 Determination)
This assay measures the ability of this compound to inhibit ErbB3 kinase activity.
-
Reagents: Recombinant ErbB3 kinase domain, ATP, substrate peptide, kinase buffer, this compound serial dilutions, detection antibody/reagent.
-
Procedure:
-
Add kinase buffer, recombinant ErbB3, and substrate peptide to a 96-well plate.
-
Add serially diluted this compound to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay (for EC50 Determination)
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Reagents: ErbB3-dependent cancer cell lines (e.g., PC9 GR4, OVCAR-8), cell culture medium, this compound, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to measure the levels of total and phosphorylated proteins in the ErbB3 signaling cascade.
-
Reagents: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or milk in TBST), primary antibodies (e.g., anti-p-Akt, anti-t-Akt, anti-p-ERK, anti-t-ERK, anti-ErbB3), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Culture cells and treat with the desired concentrations of this compound for a specified time.
-
Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
Data Analysis: Capture the image of the blot using a digital imager. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion and Future Directions
This compound represents a landmark achievement in targeting a pseudokinase with a small molecule. Its ability to covalently modify ErbB3 and attenuate downstream signaling validates ErbB3 as a druggable target.[1] However, the modest anti-proliferative effects of this compound as a single agent suggest that more potent inhibition or combination therapies may be required for a robust clinical response.[1][5] Indeed, subsequent research has led to the development of derivatives like TX2-121-1, which demonstrates enhanced inhibition of ErbB3-dependent signaling.[2] Future work will likely focus on optimizing the properties of ErbB3 inhibitors and exploring their efficacy in combination with other targeted agents to overcome drug resistance in cancer.
References
- 1. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of TX1-85-1: A Covalent Probe for the HER3 Pseudokinase
An In-depth Technical Guide for Researchers
Abstract
The Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) is a critical member of the HER family of receptor tyrosine kinases and a well-validated target in oncology. However, its classification as a pseudokinase, possessing negligible catalytic activity, has rendered it "undruggable" by conventional ATP-competitive small molecules. This guide details the discovery and development of TX1-85-1, the first selective, irreversible ligand designed to overcome this challenge. By forming a covalent bond with a unique cysteine residue in the ATP-binding site of HER3, this compound serves as a pivotal chemical probe, enabling the investigation of HER3 biology and providing a foundation for novel therapeutic strategies targeting pseudokinases.
Introduction: The Challenge of Targeting a Pseudokinase
HER3 is a key signaling node in cancer, primarily functioning as an allosteric activator for its heterodimerization partners, such as HER2 and EGFR.[1][2][3] This dimerization is crucial for activating downstream pro-survival pathways, most notably the PI3K/AKT pathway.[2][4] The intrinsic lack of kinase activity in HER3 has historically impeded the development of small molecule inhibitors. The discovery of this compound represents a landmark achievement, demonstrating that covalent modification can be a viable strategy to target and modulate the function of pseudokinases.[5]
Discovery and Rational Design
The development of this compound was a result of a structure-guided medicinal chemistry effort that began with a high-throughput screening campaign.[6][7]
From Screening Hits to a Covalent Inhibitor:
-
Initial Screening: A FRET-based binding assay identified initial lead compounds, including KIN001-051 (noted for its hinge-binding moiety) and KIN001-111 (possessing a solubility-enhancing tail).[7]
-
Structure-Based Design: Molecular docking studies using HER3 crystal structures revealed that a unique cysteine residue, Cys721, was located near the phenyl ring of the lead compounds.[7] This finding sparked the hypothesis that introducing an electrophilic "warhead" could enable a targeted covalent bond.
-
Iterative Synthesis: Approximately 100 pyrazolopyrimidine acrylamides were synthesized and assayed to optimize potency and reactivity.[5][8]
-
Lead Compound: this compound emerged as the lead compound, a molecular amalgam of the most potent screening hits, engineered with a meta-acrylamide group positioned to form a covalent bond with Cys721 via a Michael addition.[5][7]
Mechanism of Action
This compound is an ATP-competitive ligand that irreversibly binds to HER3.[1][9] Its primary mechanism involves the formation of a covalent bond with the thiol group of Cys721, a residue unique to HER3 within the human kinome, located in the ATP-binding pocket.[5][9][10] This covalent modification inhibits HER3-dependent signaling.[1] Although HER3 itself is kinase-impaired, its activation upon ligand (e.g., Neuregulin) binding leads to heterodimerization with other HER family members (like HER2) or other receptor tyrosine kinases (like c-Met).[1][2] This transactivates the partner kinase, leading to phosphorylation of the HER3 cytoplasmic tail, which then acts as a docking site for adaptor proteins, primarily activating the PI3K/AKT signaling pathway.[2][4][11] this compound's binding is intended to block this conformational activation and subsequent signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound's activity.
Table 1: In Vitro Binding Affinity
| Compound | Assay Type | Target | IC₅₀ (nM) | Citation(s) |
|---|---|---|---|---|
| This compound | FRET Binding Assay | HER3 Kinase Domain | 23 | [1][5][7][10] |
| this compound-biotin | FRET Binding Assay | HER3 Kinase Domain | 50.7 |[5][7] |
Table 2: Cellular Anti-Proliferative Activity
| Cell Line | Cancer Type | EC₅₀ (µM) | Citation(s) |
|---|---|---|---|
| Ovcar8 | Ovarian | 9.9 | [10] |
| HCC827 GR6 | Lung | 11.5 | [10] |
| PC9 GR4 | Lung | 16.9 | [10] |
| PC9 GR4, HCC827 GR8, OVCAR-8 | Lung, Ovarian | ≥10 |[1][5] |
Key Experimental Protocols
In Vitro Kinase FRET Binding Assay
This assay was used to determine the IC₅₀ of this compound against the HER3 kinase domain.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound. The loss of FRET signal is proportional to the binding affinity of the compound.[12]
-
Methodology:
-
Reagents: Purified recombinant HER3 kinase domain (residues 665-1001), a fluorescently labeled ATP-competitive tracer, and a terbium-labeled anti-GST antibody (donor fluorophore) were used with the LanthaScreen™ technology.[5][7][13]
-
Procedure: The HER3 protein was incubated with the tracer and the antibody. This compound was added in serially diluted concentrations.
-
Detection: After incubation (typically 1-3 hours), the TR-FRET signal was measured by exciting the terbium donor and measuring emission from both the donor and the acceptor fluorophore.[7][14]
-
Analysis: The ratio of acceptor to donor emission was calculated and plotted against the compound concentration to determine the IC₅₀ value.[15]
-
Cellular Competition Binding Assay for Target Engagement
This assay confirms that this compound can enter cells and covalently bind to its intended target, HER3.
-
Principle: A biotinylated version of the probe (this compound-biotin) is used to label available HER3 protein in cell lysates. Pre-treatment of live cells with the non-biotinylated this compound will occupy the HER3 binding sites, preventing subsequent labeling by the biotin probe.[5][7]
-
Methodology:
-
Cell Treatment: PC9 GR4 cells were incubated with varying concentrations of this compound (e.g., 5 µM for 8 hours) or a vehicle control.[7]
-
Cell Lysis: Cells were harvested and lysed to release cellular proteins.
-
Probe Labeling: The cell lysates were then incubated with this compound-biotin.
-
Pulldown: Streptavidin-coated beads were used to pull down the biotin-labeled proteins (HER3 that was not previously bound by this compound).[7]
-
Detection: The amount of pulled-down HER3 was quantified by immunoblotting (Western blot) using an anti-HER3 antibody. A reduction in the signal compared to the control indicates successful target engagement by this compound in living cells.[7]
-
Cellular Activity and Limitations
Despite its high in vitro potency and successful intracellular target engagement, this compound demonstrated weak anti-proliferative effects in HER3-dependent cancer cell lines, with EC₅₀ values typically at or above 10 µM.[1][5][10] Furthermore, at concentrations sufficient to fully label intracellular HER3 (5 µM), this compound did not inhibit the phosphorylation of AKT, a key downstream effector.[5][8]
These findings suggest that simply occupying the ATP-binding site and inhibiting the weak kinase activity of HER3 is insufficient to block its biological function, which is primarily driven by its role as a scaffold in protein-protein interactions.[6] However, this compound was observed to induce partial degradation of the HER3 protein, a phenomenon that laid the groundwork for future developments.[5][10]
Selectivity and Further Development
A live-cell chemical proteomics experiment (KiNativ®) was performed to assess the kinome-wide selectivity of this compound. The results showed potent binding to HER3, but also some off-target activity against LYN, HER2, and other Src family kinases, which is a consideration for its use as a specific probe.[13]
The discovery that this compound could induce partial HER3 degradation led to the development of TX2-121-1 . This second-generation compound is a bivalent ligand created by attaching a hydrophobic adamantane moiety to the this compound scaffold.[3][8] This "hydrophobic tagging" strategy enhanced the degradation of HER3 and more effectively inhibited HER3-dependent signaling and cell growth by also interfering with the productive heterodimerization of HER3.[2][3]
Conclusion
This compound stands as a seminal compound in the study of pseudokinases. While its limited cellular efficacy prevented its development as a standalone therapeutic, its creation was a critical proof-of-concept. It validated the "undruggable" HER3 pseudokinase as a target for small molecules and established a framework for covalent inhibition as a viable strategy. The insights gained from this compound, particularly regarding the insufficiency of ATP-site binding alone, have been instrumental in guiding the development of next-generation HER3-targeting molecules that modulate protein-protein interactions and induce protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: The Impact of TX1-85-1 on the Pseudokinase Activity of Her3
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the effects of TX1-85-1 on the Her3 (ErbB3) pseudokinase. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction to Her3 (ErbB3) as a Pseudokinase
Her3, also known as ErbB3, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3] Unlike other family members such as EGFR (Her1) and Her2, Her3 is classified as a pseudokinase because its kinase domain has impaired or negligible catalytic activity.[1][3][4][5] This is due to the mutation of conserved residues that are critical for catalytic function.[5]
Despite its lack of intrinsic kinase activity, Her3 is a crucial signaling molecule in cancer progression and drug resistance.[1][2] Its primary function is to act as an allosteric activator for other kinases.[4] Upon binding its ligand, neuregulin (NRG), Her3 forms potent heterodimers, most notably with Her2.[6][7][8] This heterodimerization leads to the trans-phosphorylation of tyrosine residues in Her3's C-terminal tail by the active kinase partner.[4][6] These phosphorylated sites serve as docking stations for adaptor proteins, primarily the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to robust activation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[1][3][7]
This compound: A Covalent Ligand of the Her3 Pseudokinase
This compound is the first-in-class, selective, and irreversible small molecule ligand developed to target the Her3 pseudokinase.[5][9] It was designed to be an ATP-competitive inhibitor, targeting the nucleotide-binding pocket of Her3.[5][10]
Mechanism of Action: this compound features an acrylamide "warhead" that forms a covalent bond with the cysteine residue at position 721 (Cys721) within the ATP-binding site of Her3.[5][9][10][11] This covalent modification irreversibly inhibits the ATP-binding function of the pseudokinase.[10] Functionally, this leads to a partial degradation of the Her3 protein and an attenuation of Her3-dependent downstream signaling.[5][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the activity of this compound from biochemical and cell-based assays.
Table 1: Biochemical Potency of this compound Against Her3
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| This compound | Her3 (kinase domain) | FRET Binding | 23 | [5][9][10][11][12][13] |
Table 2: Anti-proliferative Activity of this compound in Her3-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (µM) | Reference(s) |
| PC9 GR4 | Lung Cancer | ≥ 10 | [5][9][14] |
| HCC827 GR6 | Lung Cancer | ~9.9 | [5][9] |
| Ovcar8 | Ovarian Cancer | ~11.5 | [5][9] |
Note: Despite potent biochemical binding to Her3, this compound demonstrates weak anti-proliferative effects, with EC₅₀ values in the micromolar range.[5][14]
Table 3: Effect of this compound on Downstream Signaling Pathways
| Cell Line | Concentration (µM) | Effect on Akt Phosphorylation | Effect on ERK1/2 Phosphorylation | Reference(s) |
| PC9 GR4 | 5 | No inhibition | Not specified | [5][14] |
| HCC2935 | 5 | Inhibition | Inhibition | [10] |
| OVCAR-8 | 2 | Inhibition | Inhibition | [10] |
Note: The impact of this compound on downstream signaling is cell-line dependent. While it can attenuate signaling, complete inhibition is not always achieved, particularly at concentrations that result in full target engagement.[5][14]
Key Experimental Protocols
Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.
4.1 In Vitro FRET-Based Kinase Binding Assay
-
Objective: To determine the biochemical potency (IC₅₀) of this compound for the Her3 kinase domain.
-
Methodology:
-
A purified recombinant Her3 kinase domain (amino acids 665-1001) is used.[5][12]
-
The assay is performed using the LanthaScreen® Eu Kinase Binding Assay platform.[13] This technology relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor 647-labeled, ATP-competitive kinase inhibitor (tracer).
-
The Her3 kinase domain is incubated with varying concentrations of the test compound (this compound) to allow for binding.
-
The tracer and the europium-labeled antibody are then added to the mixture.
-
If the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.
-
The signal is read on a fluorescence plate reader, and the IC₅₀ value is calculated by plotting the percent inhibition against the compound concentration.
-
4.2 Cell-Based Anti-Proliferation Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) for the anti-proliferative activity of this compound.
-
Methodology:
-
Her3-dependent cancer cells (e.g., PC9 GR4, Ovcar8) are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a fluorescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence is measured using a plate reader.
-
The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.
-
4.3 Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like Akt.
-
Methodology:
-
Cells are seeded and grown to a suitable confluency.
-
Cells are serum-starved and then treated with specified concentrations of this compound for a defined period (e.g., 2-8 hours).
-
Cells are stimulated with a ligand (e.g., NRG1β) if required to activate the pathway.
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473) and total proteins (e.g., Total Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the change in protein phosphorylation.
-
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER3 signaling and targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An ATP-competitive inhibitor modulates the allosteric function of the HER3 pseudokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. Structures of the active HER2/HER3 receptor complex reveal dynamics at the dimerization interface induced by binding of a single ligand | bioRxiv [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. researchgate.net [researchgate.net]
TX1-85-1: A Covalent Inhibitor of HER3 and its Impact on EGFR Family Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The ErbB receptor tyrosine kinase family, also known as the epidermal growth factor receptor (EGFR) family, plays a pivotal role in regulating cell proliferation, survival, and differentiation. This family comprises four members: EGFR (HER1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4). While EGFR and HER2 are well-established therapeutic targets in oncology, HER3 has historically been considered "undruggable" due to its impaired kinase activity. However, HER3 is a critical heterodimerization partner for other ErbB family members and plays a significant role in tumor progression and drug resistance. TX1-85-1 is a first-in-class, irreversible, and selective covalent inhibitor of HER3 that has emerged as a valuable tool for studying HER3 biology and as a potential starting point for the development of novel anti-cancer therapeutics.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on EGFR family kinases, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that selectively targets a unique cysteine residue (Cys721) located in the ATP-binding pocket of HER3.[1] The molecule contains an acrylamide "warhead" that forms a covalent bond with the thiol group of Cys721 via a Michael addition reaction. This irreversible binding locks the HER3 kinase domain in an inactive conformation, thereby inhibiting its downstream signaling functions. Although HER3 possesses weak intrinsic kinase activity, its primary role is to act as an allosteric activator of its dimerization partners, such as HER2 and EGFR. By covalently modifying HER3, this compound is designed to disrupt these heterodimers and abrogate downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
dot
Caption: Covalent binding mechanism of this compound to Cys721 in the ATP-binding pocket of HER3, leading to its inactivation.
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of this compound.
| Target | Assay Type | Metric | Value | Reference |
| HER3 (ErbB3) | TR-FRET Binding Assay | IC50 | 23 nM | [2][3][4][5] |
| HER2 (ErbB2) | KiNativ | % Inhibition @ 2µM | Potent Binding | [1] |
| LYN | KiNativ | % Inhibition @ 2µM | Potent Binding | [1] |
| SRC Family Kinases | KiNativ | % Inhibition @ 2µM | Potent Binding | [1] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Cell Line | Cancer Type | Metric | Value | Reference |
| Ovcar8 | Ovarian Cancer | EC50 | 9.9 µM | [5] |
| HCC827 GR6 | Lung Adenocarcinoma | EC50 | 11.5 µM | [5] |
| PC9 GR4 | Lung Adenocarcinoma | EC50 | 16.9 µM | [5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.
Experimental Protocols
In Vitro HER3 Binding Assay (LanthaScreen™ TR-FRET)
This protocol describes the determination of the IC50 value of this compound against the recombinant HER3 kinase domain using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant HER3 kinase domain (amino acids 665-1001)
-
LanthaScreen™ Tb-anti-His Antibody (Invitrogen)
-
Fluorescein-labeled poly-GT substrate (Invitrogen)
-
ATP (Invitrogen)
-
TR-FRET Dilution Buffer (Invitrogen)
-
Kinase Quench Buffer (500 mM EDTA) (Invitrogen)
-
This compound
-
384-well, low-volume, black assay plates (Corning)
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in TR-FRET Dilution Buffer to a 4X final concentration.
-
Prepare a 4X solution of HER3 kinase domain in TR-FRET Dilution Buffer.
-
Prepare a 4X solution of fluorescein-poly-GT substrate and ATP in TR-FRET Dilution Buffer. The final concentration of ATP should be at the Km,app for HER3.
-
Add 5 µL of the 4X this compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 4X HER3 kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 20 µL of a 2X solution of Tb-anti-His antibody and EDTA in TR-FRET Dilution Buffer.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated and plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the measurement of the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Ovcar8, HCC827 GR6, or PC9 GR4 cells
-
Appropriate cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of Akt Phosphorylation
This protocol describes the assessment of the effect of this compound on the phosphorylation of Akt, a key downstream effector of HER3 signaling.
Materials:
-
PC9 GR4 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-pan-Akt (Cell Signaling Technology)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed PC9 GR4 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-pan-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system and an appropriate imaging system. The levels of phosphorylated Akt are normalized to the total Akt levels.
Visualizations
EGFR Family Signaling Pathway
dot
Caption: Simplified EGFR family signaling pathway, highlighting the role of HER3 in activating the PI3K/Akt pathway.
Experimental Workflow for Kinase Inhibitor Profiling
dot
Caption: A general experimental workflow for the profiling and characterization of a kinase inhibitor like this compound.
Conclusion
This compound represents a significant advancement in the field of kinase inhibitor development, providing a potent and selective tool to probe the function of the pseudokinase HER3. While its direct anti-proliferative effects as a single agent are modest, its ability to covalently engage HER3 within cells makes it an invaluable resource for understanding HER3-dependent signaling and for the development of next-generation HER3-targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry who are interested in exploring the therapeutic potential of targeting HER3 in cancer. Further investigation into the off-target effects and the development of more potent and cell-active derivatives of this compound will be crucial for its translation into a clinical setting.
References
- 1. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
Targeting the Pseudokinase HER3: A Technical Guide to the Therapeutic Potential of TX1-85-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic potential of TX1-85-1, a novel, irreversible inhibitor of Human Epidermal Growth Factor Receptor 3 (HER3). Despite being considered "undruggable" due to its lack of significant kinase activity, HER3 is a critical signaling node in various cancers, often implicated in therapeutic resistance. This compound represents a breakthrough in targeting this pseudokinase, offering a new avenue for anticancer therapeutic development. This document provides a comprehensive overview of the preclinical data, mechanism of action, and detailed experimental methodologies for the evaluation of this compound.
Introduction to HER3 and the Rationale for Targeting a Pseudokinase
The ErbB receptor tyrosine kinase family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a pivotal role in regulating cell proliferation, survival, and differentiation. While EGFR and HER2 are well-established therapeutic targets in oncology, HER3 has historically been overlooked for small molecule inhibitor development due to its impaired kinase domain. However, emerging evidence highlights HER3 as an essential heterodimerization partner for other ErbB family members and different receptor tyrosine kinases (RTKs).[1][2] This interaction is crucial for the potent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are frequently dysregulated in cancer.[1][2][3]
Upregulation and activation of HER3 have been strongly associated with resistance to various targeted therapies, including those aimed at EGFR and HER2.[1][2] This compensatory signaling through HER3 can sustain tumor cell survival and proliferation, rendering existing treatments ineffective. Therefore, the development of selective HER3 inhibitors is a critical strategy to overcome drug resistance and improve patient outcomes.
This compound: A First-in-Class Covalent HER3 Inhibitor
This compound is the first selective ligand reported to target the ATP-binding site of the HER3 pseudokinase.[4] It acts as an irreversible inhibitor by forming a covalent bond with Cysteine 721 (Cys721), a residue uniquely located in the HER3 ATP-binding site.[4] This covalent modification leads to the inhibition of HER3-dependent signaling and partial degradation of the HER3 protein.[4]
Mechanism of Action
This compound's unique mechanism of action involves:
-
Covalent Modification: It irreversibly binds to Cys721 within the HER3 pseudokinase domain.[4]
-
Inhibition of Signaling: This binding event attenuates HER3-dependent downstream signaling pathways.
-
Protein Degradation: Treatment with this compound has been shown to induce partial degradation of the HER3 protein.[4]
Quantitative Preclinical Data for this compound
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Lines Tested | Reference |
| IC₅₀ (In Vitro Binding) | 23 nM | Not Applicable | [4] |
| EC₅₀ (Anti-proliferation) | 9.9 µM | Ovcar8 | [4] |
| 11.5 µM | HCC827 GR6 | [4] | |
| 16.9 µM | PC9 GR4 | [4] |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment Concentration | Effect on p-Akt | Effect on p-ERK1/2 | Reference |
| HCC2935 | 5 µM | Inhibition | Inhibition | |
| OVCAR-8 | 2 µM | Inhibition | Inhibition |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro HER3 Binding Assay (FRET-based)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the in vitro binding affinity of compounds to the HER3 kinase domain.
Materials:
-
Purified recombinant HER3 kinase domain (amino acids 665-1001)
-
LanthaScreen™ Tb-anti-GST Antibody (Invitrogen)
-
Fluorescently labeled tracer ligand
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound)
-
384-well microplates
Procedure:
-
Prepare a solution of the HER3 kinase domain and the fluorescent tracer in assay buffer.
-
Serially dilute the test compound in DMSO and then in assay buffer.
-
Add the test compound dilutions to the microplate wells.
-
Add the HER3/tracer solution to the wells.
-
Add the Tb-anti-GST antibody to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-3 hours), protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC₅₀ value.
Cellular Target Engagement (HER3 Pulldown Assay)
This protocol details a pulldown assay to confirm the covalent binding of this compound to HER3 in a cellular context using a biotinylated version of the compound.
Materials:
-
Cancer cell line of interest (e.g., PC9 GR4)
-
This compound and biotinylated this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and transfer apparatus
-
Anti-HER3 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a specified duration (e.g., 8 hours).
-
Lysis: Lyse the cells and quantify the protein concentration.
-
Biotinylated Probe Incubation: Incubate the cell lysates with the biotinylated this compound probe.
-
Pulldown: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe-protein complexes.
-
Washes: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HER3 antibody to detect the pulled-down HER3.
Analysis of Downstream Signaling (Western Blot)
This protocol describes the use of Western blotting to assess the phosphorylation status of key downstream effectors of the HER3 pathway, such as Akt and ERK.
Materials:
-
Cancer cell lines (e.g., HCC2935, OVCAR-8)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Lysis: Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Proliferation Assay (MTS/MTT)
This protocol outlines a colorimetric assay to measure the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Ovcar8, HCC827 GR6, PC9 GR4)
-
This compound
-
Complete cell culture medium
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC₅₀ value.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: HER3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship of the mechanism of action of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of kinase inhibitors, demonstrating that pseudokinases are indeed druggable targets. Its unique covalent mechanism of action provides a novel strategy for inhibiting HER3-mediated signaling. The preclinical data presented herein underscore the potential of this compound as a therapeutic agent, particularly in the context of acquired resistance to other targeted therapies. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination strategies will be crucial in translating the promise of this compound into clinical benefit for cancer patients.
References
Methodological & Application
Application Notes and Protocols for TX1-85-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TX1-85-1, a selective and irreversible inhibitor of HER3 (ErbB3), in various in vitro assays. Detailed protocols, data interpretation guidelines, and signaling pathway information are included to facilitate your research and development efforts.
Introduction
This compound is a potent and specific covalent inhibitor of the HER3 receptor, a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] Unlike other members of its family, HER3 possesses very weak to no intrinsic kinase activity and is therefore considered a pseudokinase.[3][4] It functions primarily by forming heterodimers with other receptor tyrosine kinases, such as HER2 or c-Met, leading to the activation of downstream signaling pathways, most notably the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[3][5] this compound covalently binds to Cys721 in the ATP-binding site of HER3, leading to the inhibition of HER3-dependent signaling and partial degradation of the HER3 protein.[1][2][6][7]
Quantitative Data Summary
The following table summarizes the key in vitro activities of this compound across various assays and cell lines. This data provides a reference for the expected potency of the compound and can guide concentration selection for your experiments.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant HER3 Kinase Domain | IC50 | 23 nM | [1][2][6][8] |
| Anti-Proliferation Assay | Ovcar8 (Ovarian Cancer) | EC50 | 9.9 µM | [1][9] |
| HCC827 GR6 (Lung Cancer) | EC50 | 11.5 µM | [1][9] | |
| PC9 GR4 (Lung Cancer) | EC50 | 16.9 µM | [1][9] | |
| Cellular Target Engagement | PC9 GR4 (Lung Cancer) | Concentration for complete target engagement | 5 µM | [3][6][10] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the HER3 kinase activity in a cell-free biochemical assay. The EC50 values represent the concentration required to inhibit 50% of cell proliferation in culture. The discrepancy between the biochemical potency (nM range) and cellular anti-proliferative activity (µM range) suggests that while this compound effectively engages its target in cells, potent inhibition of cell growth may require higher concentrations or be influenced by other cellular factors.[3][5][11]
Signaling Pathway
This compound targets HER3, a key node in oncogenic signaling. The following diagram illustrates the HER3 signaling pathway and the point of intervention by this compound.
Caption: HER3 signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro effects of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
In Vitro Kinase FRET Binding Assay
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay used to determine the IC50 of this compound against the HER3 kinase domain.
Materials:
-
Recombinant HER3 kinase domain (amino acids 665-1001)
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tagged antibody)
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare Reagents:
-
Prepare a 1X Kinase Buffer A solution.
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in Kinase Buffer A to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare a solution of HER3 kinase and Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a solution of Kinase Tracer 236 in Kinase Buffer A.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the HER3 kinase/antibody mixture to each well.
-
Add 5 µL of the Kinase Tracer 236 solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HER3 Pulldown Experiment for Target Engagement
This protocol describes a method to confirm that this compound engages HER3 within cells using a biotinylated version of the compound (this compound-biotin).
Materials:
-
PC9 GR4 cells
-
This compound
-
This compound-biotin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Anti-HER3 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Seed PC9 GR4 cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of non-biotinylated this compound (e.g., 0-10 µM) for 8 hours. This step is for competition to show specific binding.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Labeling with Biotinylated Probe:
-
Add this compound-biotin to the cell lysates at a fixed concentration and incubate to allow binding to available HER3.
-
-
Pulldown:
-
Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated this compound-HER3 complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Western Blotting:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-HER3 antibody to detect the amount of pulled-down HER3.
-
Expected Outcome: Pre-treatment with non-biotinylated this compound should result in a dose-dependent decrease in the amount of HER3 pulled down by this compound-biotin, indicating successful target engagement by the non-biotinylated compound.
Anti-Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Ovcar8, HCC827 GR6, or PC9 GR4 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a DMSO control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the DMSO control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
References
- 1. Pharmacological targeting of the pseudokinase Her3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor cells can follow distinct evolutionary paths to become resistant to epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of TX1-85-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of TX1-85-1, a potent and irreversible inhibitor of the HER3 (ErbB3) receptor. Adherence to this protocol is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.
Chemical Properties of this compound
This compound is a selective HER3 inhibitor that covalently binds to Cys721 within the ATP-binding site of the receptor.[1][2][3] This irreversible binding leads to the attenuation of HER3-dependent signaling pathways.[1][4]
| Property | Value | Source |
| Molecular Weight | 580.68 g/mol | [1][5][6][7] |
| Formula | C32H36N8O3 | [1][5][6][7] |
| CAS Number | 1603845-32-4 | [1][5][7][8] |
| Appearance | White to light yellow solid | [1] |
| Solubility in DMSO | 3.85 mg/mL (6.63 mM) | [5][6] |
| Purity | ≥98% | [7][9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.81 mg of this compound (see calculation below).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To aid dissolution, vortex the solution for 1-2 minutes. Gentle warming of the tube to 37°C and sonication can also be used to increase solubility.[5][6]
-
Verification: Ensure complete dissolution of the compound by visual inspection. The solution should be clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[1][5] Store the aliquots as recommended in the table below.
Calculation for a 10 mM Stock Solution:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 580.68 g/mol / 1000 = 5.81 mg
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 months | Recommended for long-term storage.[1][5] |
| -20°C | 1 month | Suitable for short-term storage.[1][5][8] |
Important Considerations:
-
Always use anhydrous DMSO to prevent hydrolysis of the compound.
-
Protect the stock solution from light by using amber vials or by wrapping tubes in foil.
-
Before use, thaw the required aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
Visualized Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
This compound Signaling Pathway Inhibition
This compound is an irreversible inhibitor of HER3 (ErbB3). By covalently binding to Cys721 in the ATP-binding site, it attenuates HER3-dependent signaling. This leads to the inhibition of downstream effectors such as Akt and ERK1/2.[4]
Caption: Inhibition of the HER3 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | EGFR | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. adooq.com [adooq.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Evaluating the Efficacy of TX1-85-1 in EGFR TKI-Resistant NSCLC Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations is commonly treated with EGFR tyrosine kinase inhibitors (TKIs). However, the development of acquired resistance limits the long-term efficacy of these therapies. Key mechanisms of resistance include the acquisition of secondary mutations in EGFR, such as T790M, or the activation of bypass signaling pathways, often through the amplification of other receptor tyrosine kinases like MET.[1][2][3]
The PC9 GR4 and HCC827 GR6 cell lines are critical in vitro models for studying these resistance mechanisms. PC9 GR4 cells, derived from the EGFR-mutant (exon 19 deletion) PC9 line, harbor an acquired T790M "gatekeeper" mutation, rendering them resistant to first-generation EGFR TKIs.[4][5] The HCC827 GR6 cell line, also derived from an EGFR-mutant (exon 19 deletion) parental line, exhibits resistance through the amplification of the MET proto-oncogene, which provides a bypass signaling route.[6][7]
Her3 (ErbB3), a member of the EGFR family, is a pseudokinase that functions as a critical heterodimerization partner for other kinases like EGFR, HER2, and c-Met to activate downstream signaling, predominantly the PI3K/Akt pathway.[6][8] Its role in TKI resistance makes it an attractive therapeutic target. TX1-85-1 is a first-in-class selective, covalent ligand for Her3. It forms a covalent bond with Cysteine 721 in the ATP-binding site of Her3, inhibiting its signaling functions.[6][8]
These application notes provide a summary of the activity of this compound in PC9 GR4 and HCC827 GR6 cells and detailed protocols for its evaluation.
Data Presentation
Quantitative data regarding the cell lines and the activity of this compound are summarized below for easy reference and comparison.
Table 1: Characteristics of Gefitinib-Resistant NSCLC Cell Lines
| Cell Line | Parental Line | Primary EGFR Mutation | Acquired Resistance Mechanism | Key Signaling Dependency |
| PC9 GR4 | PC9 | Exon 19 Deletion | EGFR T790M Mutation[4][6] | EGFR, Her3[6] |
| HCC827 GR6 | HCC827 | Exon 19 Deletion | MET Amplification[6][7] | MET, Her3[6] |
Table 2: In Vitro Activity Profile of this compound
| Parameter | Target / Cell Line | Value | Notes |
| IC₅₀ | Her3 (ErbB3) Kinase | 23 nM[8] | Measures direct enzyme inhibition. |
| EC₅₀ | PC9 GR4 | ≥ 10 µM[6][8] | Measures anti-proliferative activity. |
| EC₅₀ | HCC827 GR6 | ≥ 10 µM[6] | Measures anti-proliferative activity. |
| Target Engagement | Her3 in PC9 GR4 cells | Complete at 5 µM (8 hrs)[6] | Demonstrates cell permeability and binding. |
Note: While this compound effectively engages the Her3 target at low micromolar concentrations, it does not translate to potent anti-proliferative effects in these Her3-dependent cell lines, suggesting that direct inhibition of Her3 signaling alone is insufficient to halt cell growth.[6]
Signaling Pathways and Mechanism of Action
Diagrams generated using Graphviz visualize the complex signaling networks involved in EGFR TKI resistance and the mechanism of action of this compound.
Caption: EGFR signaling and resistance pathways in PC9 GR4 and HCC827 GR6 cells.
Caption: Mechanism of action of this compound on the Her3 signaling axis.
Experimental Protocols
Detailed protocols are provided for the culture of resistant cell lines and the assessment of this compound efficacy.
Protocol 1: Cell Culture and Maintenance
This protocol describes the standard procedure for culturing PC9 GR4 and HCC827 GR6 cells.
Materials:
-
PC9 GR4 or HCC827 GR6 cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Gefitinib (for culture maintenance to retain resistance phenotype)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To maintain the resistance phenotype, add gefitinib to the complete growth medium at a final concentration of 1 µM.
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
For passaging, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density (typically a 1:5 to 1:10 split).
-
Change the medium every 2-3 days. Cells should be passaged when they reach 80-90% confluency.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the anti-proliferative effect of this compound.
Materials:
-
Cultured PC9 GR4 or HCC827 GR6 cells
-
Complete growth medium (without gefitinib for the assay)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Harvest and count cells as described in Protocol 1.
-
Seed 4,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[9]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Prepare serial dilutions of this compound in complete growth medium. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the cells for 72 hours at 37°C.[9]
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[9][10]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 495-570 nm using a microplate reader.[9][10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the EC₅₀ value.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of this compound on Her3-mediated downstream signaling pathways.
Materials:
-
Cultured PC9 GR4 or HCC827 GR6 cells
-
6-well plates
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Her3, anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET).
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 5 µM) for a specified time (e.g., 8 hours).
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to loading controls (e.g., β-actin or total protein levels).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating this compound.
References
- 1. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 2. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? [mdpi.com]
- 4. Targeting PKCι-PAK1 in EGFR-mutation positive non-small cell lung cancer - Ito - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Amplification of EGFR T790M causes resistance to an irreversible EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell viability assay [bio-protocol.org]
- 10. broadpharm.com [broadpharm.com]
Application of TX1-85-1 in Ovarian Cancer Cell Line Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TX1-85-1 is a selective, covalent inhibitor of the pseudokinase Her3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family.[1][2] Her3 lacks significant intrinsic kinase activity but functions as a critical heterodimerization partner for other receptor tyrosine kinases, such as EGFR, Her2, and c-Met, to activate downstream signaling pathways crucial for cell proliferation, survival, and drug resistance.[2] In ovarian cancer, the Her3 signaling axis is frequently dysregulated and has been implicated in tumorigenesis and therapeutic resistance. This compound covalently binds to Cys721 in the ATP-binding site of Her3, leading to the inhibition of Her3-dependent signaling.[1][2] These application notes provide a summary of the effects of this compound in the OVCAR-8 ovarian cancer cell line and detailed protocols for key experimental assays.
Mechanism of Action
This compound acts as an ATP-competitive ligand that forms a covalent bond with the Cys721 residue within the ATP-binding site of the Her3 pseudokinase.[1][2] This irreversible modification inhibits the signaling capacity of Her3. Although this compound demonstrates potent binding to Her3 with an IC50 of 23 nM in in vitro kinase binding assays, its effect on cell proliferation in Her3-dependent cancer cell lines, including the ovarian cancer cell line OVCAR-8, is observed at much higher concentrations.[1][2] While not potently anti-proliferative as a monotherapy, this compound effectively attenuates Her3-dependent downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, and can induce partial degradation of the Her3 protein.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in OVCAR-8 Ovarian Cancer Cells
| Parameter | Cell Line | Value | Reference |
| Anti-proliferation EC50 | OVCAR-8 | ≥10 µM | [1][2] |
| IC50 (Her3 Kinase Binding) | - | 23 nM | [1][2] |
Table 2: Effect of this compound on Downstream Signaling in OVCAR-8 Cells
| Pathway Component | Concentration of this compound | Effect | Reference |
| Phospho-Akt | 2 µM | Inhibition | [2] |
| Phospho-ERK1/2 | 2 µM | Inhibition | [2] |
Mandatory Visualization
Caption: Her3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound in OVCAR-8 cells.
Experimental Protocols
Cell Culture
The OVCAR-8 human ovarian adenocarcinoma cell line should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound on OVCAR-8 cells.
Materials:
-
OVCAR-8 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed OVCAR-8 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of Akt and ERK1/2, and the total Her3 protein levels in OVCAR-8 cells.
Materials:
-
OVCAR-8 cells
-
6-well plates
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Her3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed OVCAR-8 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., 2 µM and 5 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for evaluating the induction of apoptosis by this compound in OVCAR-8 cells.
Materials:
-
OVCAR-8 cells
-
6-well plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed OVCAR-8 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations and a vehicle control for 48 hours.
-
Collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Application Notes and Protocols: Western Blot Analysis of Her3 Signaling After TX1-85-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Her3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family, is a crucial player in cancer progression and drug resistance.[1][2] Although it possesses impaired kinase activity, Her3 functions as an essential heterodimerization partner for other receptor tyrosine kinases, such as EGFR and Her2.[1][3] This dimerization leads to the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[1][3][4]
TX1-85-1 is a potent and selective irreversible inhibitor of Her3, with an IC50 of 23 nM.[5][6] It covalently binds to Cys721 in the ATP-binding site of Her3, leading to partial degradation of the Her3 protein and attenuation of Her3-dependent signaling.[5][6] This document provides detailed protocols and application notes for the analysis of Her3 signaling pathways by Western blot following treatment with this compound.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data regarding the effect of this compound on cell proliferation and key signaling molecules.
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| Ovcar8 | Anti-proliferation | 9.9 µM (EC50) | Inhibition of cell proliferation | [5] |
| HCC827 GR6 | Anti-proliferation | 11.5 µM (EC50) | Inhibition of cell proliferation | [5] |
| PC9 GR4 | Anti-proliferation | 16.9 µM (EC50) | Inhibition of cell proliferation | [5] |
| PC9 GR4 | Western Blot | 5 µM (8 hours) | Complete target engagement with Her3 | [7][8] |
| PC9 GR4 | Western Blot | 5 µM | No inhibition of Akt phosphorylation | [9] |
| HCC2935 | Western Blot | 5 µM | Inhibition of Akt and ERK1/2 phosphorylation | [6] |
| OVCAR-8 | Western Blot | 2 µM | Inhibition of Akt and ERK1/2 phosphorylation | [6] |
| Ovcar8, HCC2935 | Western Blot | >10 µM | Partial depletion of Her3 protein and inhibition of signaling | [7][8] |
Signaling Pathway and Experimental Workflow
Her3 Signaling Pathway
The following diagram illustrates the Her3 signaling cascade and the point of intervention for this compound. Upon binding of its ligand, neuregulin (NRG), Her3 heterodimerizes with other ErbB family members, most notably Her2. This leads to the transphosphorylation of tyrosine residues on the C-terminal tail of Her3, creating docking sites for adaptor proteins like p85 (the regulatory subunit of PI3K) and Grb2.[3] This, in turn, activates the PI3K/AKT and Ras/Raf/MAPK (ERK) pathways.[1][3] this compound inhibits this cascade by covalently binding to the Her3 pseudokinase domain.
Caption: Her3 Signaling Pathway and this compound Inhibition.
Experimental Workflow for Western Blot Analysis
This diagram outlines the key steps for performing a Western blot to analyze the effects of this compound on Her3 signaling.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Her3-dependent cancer cell lines such as PC9 GR4, HCC827 GR8, OVCAR-8, or HCC2935 are recommended.
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 2 µM, 5 µM, or a dose-response range). A vehicle control (DMSO) should be included.
-
Incubate for the desired time period (e.g., 8 hours for target engagement studies).
-
-
Ligand Stimulation (Optional):
-
For studying phosphorylation events, serum-starve the cells for 12-24 hours prior to and during this compound treatment.
-
Following this compound treatment, stimulate the cells with neuregulin-1 (NRG1) at a concentration of 10-100 ng/mL for 15-30 minutes to induce Her3 phosphorylation.
-
Western Blotting Protocol
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-Her3
-
Rabbit anti-phospho-Her3 (Tyr1289)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse/Rabbit anti-GAPDH or anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target proteins to the corresponding loading control. For phosphorylated proteins, it is also recommended to normalize to the total protein levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design with TX1-85-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX1-85-1 is a first-in-class, selective, and irreversible inhibitor of Human Epidermal Growth Factor Receptor 3 (HER3/ErbB3).[1][2][3] It functions by forming a covalent bond with a unique cysteine residue (Cys721) located in the ATP-binding site of the HER3 pseudokinase domain.[1][2][3] This targeted modification leads to the attenuation of HER3-dependent signaling pathways, which are implicated in the proliferation and survival of various cancer cells.[1][4] While this compound has demonstrated clear target engagement and inhibition of downstream signaling in vitro, its efficacy in inhibiting cell proliferation is limited, with a more potent bivalent derivative, TX2-121-1, showing enhanced anti-proliferative effects.[3][5]
These application notes provide a comprehensive overview of the available data on this compound and a proposed framework for designing in vivo experiments to evaluate its therapeutic potential. Due to the limited publicly available in vivo data for this compound, the provided protocols are based on established methodologies for similar covalent kinase inhibitors and HER3-dependent cancer models.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive ligand that irreversibly binds to HER3.[1][4] Although HER3 possesses weak to no intrinsic kinase activity, it functions as a critical allosteric activator for other receptor tyrosine kinases, most notably HER2 and EGFR. Upon ligand (e.g., neuregulin) binding, HER3 forms heterodimers with its partner receptors, leading to the phosphorylation of its C-terminal tail. This creates docking sites for downstream signaling molecules, primarily phosphoinositide 3-kinase (PI3K), which in turn activates the AKT and mTOR pathways, promoting cell survival and proliferation.[1][6] this compound, by covalently modifying the ATP-binding pocket, is thought to lock HER3 in an inactive conformation, preventing its allosteric activation of partner kinases and subsequent downstream signaling.[3][7] This results in the inhibition of AKT and ERK1/2 phosphorylation.[1][4]
HER3 Signaling Pathway and Inhibition by this compound
Caption: HER3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available in vitro quantitative data for this compound. No in vivo quantitative data has been publicly reported.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (HER3 Binding) | 23 nM | Recombinant HER3 | [1][2][8] |
| EC50 (Anti-proliferative) | ≥10 µM | PC9 GR4, HCC827 GR8, OVCAR-8 | [1][4] |
Table 2: Effect of this compound on Downstream Signaling
| Downstream Target | Concentration | Effect | Cell Lines | Reference |
| p-Akt | 5 µM | Inhibition | HCC2935 | [1][4] |
| p-ERK1/2 | 2 µM | Inhibition | OVCAR-8 | [1][4] |
Proposed In Vivo Experimental Design and Protocols
The following protocols are proposed for the in vivo evaluation of this compound and should be optimized based on preliminary tolerability and efficacy studies.
Experimental Workflow
Caption: General workflow for an in vivo xenograft study with this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Note: This protocol is based on a commercially available formulation suggestion and should be validated for stability and solubility.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure complete dissolution; gentle warming or sonication may be required.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volumes of each component based on the desired final concentration of this compound.
-
In a sterile tube, add the calculated volume of the this compound stock solution.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until a clear solution is formed.
-
Finally, add the calculated volume of saline and mix thoroughly.
-
The final formulation should be prepared fresh on the day of administration.
Protocol 2: Murine Xenograft Model and Efficacy Study
Materials and Animals:
-
HER3-dependent human cancer cell line (e.g., OVCAR-8, HCC827)
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Matrigel (optional, for promoting tumor growth)
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 10-50 mg/kg, to be optimized in a pilot study) via intraperitoneal (i.p.) or oral (p.o.) gavage, once daily.
-
Control Group: Administer the vehicle solution using the same volume and route as the treatment group.
-
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or if signs of excessive toxicity are observed.
-
Sample Collection: At the end of the study, euthanize the mice and collect tumors and blood samples for pharmacodynamic and pharmacokinetic analyses.
Protocol 3: Pharmacodynamic (PD) Analysis
Objective: To assess the in vivo target engagement and inhibition of downstream signaling by this compound.
Procedure:
-
Tumor Lysate Preparation: A subset of tumors from the treatment and control groups should be snap-frozen in liquid nitrogen immediately after collection. Homogenize the frozen tumors in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting on the tumor lysates to assess the levels of:
-
Total HER3
-
Phospho-HER3 (p-HER3)
-
Total AKT
-
Phospho-AKT (p-AKT)
-
Total ERK1/2
-
Phospho-ERK1/2 (p-ERK1/2)
-
-
Immunohistochemistry (IHC): Formalin-fix and paraffin-embed a portion of the tumors. Perform IHC staining for the same markers as in the Western blot analysis to assess the spatial distribution of target inhibition within the tumor tissue.
Conclusion
This compound represents a valuable tool for investigating the biological roles of HER3. While its direct anti-proliferative effects appear to be modest in vitro, its ability to modulate HER3 signaling warrants further investigation, particularly in combination with other targeted therapies. The provided protocols offer a foundational framework for conducting in vivo studies to explore the therapeutic potential of this compound in HER3-dependent cancer models. It is critical to perform initial dose-escalation and tolerability studies to determine the optimal dosing regimen for efficacy studies. Furthermore, comprehensive pharmacodynamic and pharmacokinetic analyses will be essential to correlate drug exposure with target engagement and anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the biology of HER3 receptor as a therapeutic target in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Methods for Assessing TX1-85-1 Target Engagement in Cells
Introduction
TX1-85-1 is a selective, irreversible inhibitor of HER3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3] Unlike other members of this family, HER3 is considered a pseudokinase due to its very low intrinsic catalytic activity.[4][5] It functions primarily as a critical heterodimerization partner for other receptors like HER2 and c-Met, activating downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][3] this compound forms a covalent bond with a unique cysteine residue (Cys721) located in the ATP-binding site of HER3, thereby inhibiting its function.[1][2][4]
Confirming that a molecule like this compound reaches and binds to its intended target in a complex cellular environment is a critical step in drug development. Target engagement assays provide direct evidence of the physical interaction between a drug and its target protein within cells, which is essential for interpreting cellular phenotypic data and establishing a clear structure-activity relationship. These notes provide detailed protocols for assessing the cellular target engagement of this compound.
HER3 Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the HER3 signaling pathway and the point of intervention for this compound. Upon binding of its ligand, neuregulin-1 (NRG1), HER3 undergoes a conformational change and heterodimerizes with a partner receptor, typically HER2. This partnership leads to the phosphorylation of HER3's cytoplasmic tail, creating docking sites for signaling adaptors like PI3K, which in turn activates the downstream Akt and ERK signaling cascades, promoting cell proliferation and survival. This compound covalently binds to the ATP-binding site of HER3, locking it in an inactive state and preventing these downstream signaling events.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound and its derivatives from biochemical and cellular assays. This data is crucial for designing and interpreting target engagement experiments.
| Compound | Assay Type | Target | Metric | Value | Reference |
| This compound | In vitro FRET Binding | HER3 Kinase Domain | IC₅₀ | 23 nM | [1][4] |
| This compound-biotin | In vitro FRET Binding | HER3 Kinase Domain | IC₅₀ | 50.7 nM | [4] |
| This compound | Anti-Proliferation | Ovcar8 cells | EC₅₀ | 9.9 µM | [2] |
| This compound | Anti-Proliferation | HCC827 GR6 cells | EC₅₀ | 11.5 µM | [2] |
| This compound | Anti-Proliferation | PC9 GR4 cells | EC₅₀ | 16.9 µM | [2] |
| This compound | Cellular Target Engagement | PC9 GR4 cells | Conc. for complete labeling | 5 µM (8 hours) | [4] |
Experimental Protocols
Protocol 1: Cellular Competition Binding Assay
This assay directly measures the occupancy of HER3 by this compound in cells. It relies on a competition between the unlabeled drug (this compound) and a biotin-conjugated version (this compound-biotin). Cells are first treated with this compound. The remaining unoccupied HER3 protein is then labeled with this compound-biotin in the cell lysate. The amount of biotin-labeled HER3 is quantified by streptavidin pulldown followed by Western blotting. A decrease in the biotin signal in cells pre-treated with this compound indicates successful target engagement.[4][6]
Materials:
-
HER3-expressing cancer cell line (e.g., PC9 GR4, OVCAR-8).[1][4]
-
Cell culture medium and supplements.
-
This compound and this compound-biotin.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Streptavidin-coated magnetic beads.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
Nitrocellulose or PVDF membranes.
-
Primary antibody: anti-HER3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed PC9 GR4 cells in 6-well plates and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
-
Aspirate the medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 8 hours at 37°C.[4]
-
-
Cell Lysis and Labeling:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 1 mg/mL).
-
Add this compound-biotin to each lysate at a final concentration of 1 µM.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
-
Streptavidin Pulldown:
-
Add 30 µL of pre-washed streptavidin bead slurry to each lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Place tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of lysis buffer.
-
-
Western Blot Analysis:
-
After the final wash, add 30 µL of 2x Laemmli sample buffer to the beads and boil for 10 minutes to elute the proteins.
-
Load the eluates onto a 10% SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against HER3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities. The reduction in signal compared to the vehicle control indicates the degree of target engagement by this compound.
-
Protocol 2: Western Blot for Downstream Signaling Inhibition
This method indirectly assesses target engagement by measuring its functional consequence. Since this compound is designed to inhibit HER3 signaling, successful engagement should lead to a decrease in the phosphorylation of downstream effectors like Akt and ERK.[1][4] This assay measures the levels of phosphorylated Akt (p-Akt) and total Akt to determine if this compound is engaging HER3 effectively enough to block its signaling function.
Materials:
-
HER3-dependent cell line (e.g., OVCAR-8, HCC2935).[1]
-
Serum-free cell culture medium.
-
This compound.
-
Recombinant human NRG1.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-HER3, anti-GAPDH (or other loading control).
-
All other materials for Western blotting as listed in Protocol 1.
Procedure:
-
Cell Culture and Treatment:
-
Seed OVCAR-8 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours in a serum-free medium to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 0.5, 2, 5 µM) for 4 hours.[1]
-
Stimulate the cells with 10 ng/mL NRG1 for 15 minutes to induce HER3 pathway activation.
-
-
Sample Preparation:
-
Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells and quantify protein concentration as described in Protocol 1 (steps 2.2 - 2.5).
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform gel electrophoresis and protein transfer as standard.
-
Block the membrane and probe with primary antibodies for p-Akt, total Akt, and a loading control. It is recommended to probe for the phosphoprotein first, then strip the membrane and re-probe for the total protein.
-
Wash, incubate with secondary antibody, and perform chemiluminescent detection.
-
Quantify the band for p-Akt and normalize it to the total Akt signal. A dose-dependent decrease in the p-Akt/total Akt ratio indicates successful target engagement and functional inhibition by this compound.
-
Alternative and Complementary Methods
While the protocols above are directly established for this compound, other modern techniques can also be applied to measure target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[7][8] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[9][10] In a CETSA experiment, cells treated with a drug are heated to various temperatures. The drug-bound protein remains soluble at higher temperatures compared to the unbound protein. The amount of soluble protein remaining at each temperature can be quantified by Western blot or other methods. A shift in the melting curve to a higher temperature in the presence of the drug confirms target engagement.[11] This method is valuable as it requires no modification to the compound or the target protein.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS can be used to confirm the covalent modification of HER3 by this compound directly in a cellular context.[12][13] Cells would be treated with this compound, followed by lysis and immunoprecipitation of the HER3 protein.[14] The immunoprecipitated HER3 is then digested, and the resulting peptides are analyzed by mass spectrometry.[15] The detection of a peptide containing Cys721 with a mass shift corresponding to the addition of this compound provides definitive proof of covalent target engagement. This technique was used to confirm the covalent modification of recombinant HER3 protein by this compound.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation and mass spectrometry defines an extensive RBM45 protein-protein interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining TX1-85-1 with Other Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX1-85-1 is a selective, irreversible inhibitor of HER3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] It covalently binds to cysteine 721 in the ATP-binding site of the HER3 pseudokinase domain, leading to the attenuation of HER3-dependent signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[1][3] While HER3 itself has minimal kinase activity, it functions as a critical allosteric activator of its dimerization partners, primarily HER2 and EGFR, and can also heterodimerize with other receptor tyrosine kinases like c-Met.[1][3] Upregulation of HER3 signaling has been implicated in resistance to various targeted cancer therapies. Therefore, combining the HER3 inhibitor this compound with inhibitors of its key signaling partners presents a rational and promising strategy to overcome drug resistance and enhance anti-cancer efficacy.
These application notes provide a framework for designing and executing preclinical studies to evaluate the synergistic potential of this compound in combination with other targeted inhibitors in various cancer models.
Rationale for Combination Therapies
The primary rationale for combining this compound with other inhibitors is to achieve a synergistic anti-tumor effect and overcome or delay the onset of therapeutic resistance. Since this compound alone has shown limited anti-proliferative effects in some HER3-dependent cancer cell lines, its true potential may lie in combination strategies.[2]
Key Combination Strategies:
-
Vertical Inhibition of the HER Family Pathway: Combining this compound with inhibitors of other HER family members, such as EGFR (e.g., erlotinib, gefitinib) or HER2 (e.g., lapatinib, trastuzumab), can lead to a more complete blockade of the oncogenic signaling network.
-
Targeting Parallel Signaling Pathways: Co-targeting HER3 and a parallel survival pathway, such as the PI3K/Akt/mTOR pathway, with specific inhibitors (e.g., BKM120, everolimus) can prevent compensatory signaling and enhance apoptosis.
-
Inhibiting Downstream Effectors: Combining this compound with inhibitors of downstream signaling nodes like MEK (e.g., trametinib) or SRC can block the signal transduction cascade at multiple levels.
Data Presentation: Efficacy of this compound in Combination with Lapatinib
The following table summarizes representative data on the effect of combining this compound with the HER2 inhibitor Lapatinib on the viability of pancreatic cancer stem-like cells, as determined by an MTT assay.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (DMSO) | - | 100% |
| This compound | 10 | ~85% |
| 20 | ~70% | |
| Lapatinib | 1 | ~90% |
| 5 | ~75% | |
| This compound + Lapatinib | 10 + 1 | ~60% |
| This compound + Lapatinib | 20 + 5 | ~40% |
Note: This data is representative and compiled based on findings from preclinical studies. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Anti-Proliferative Effects
This protocol describes a method for determining the synergistic effect of this compound in combination with another inhibitor (e.g., a HER2, EGFR, or PI3K inhibitor) on the proliferation of cancer cells using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive breast cancer, EGFR-mutant lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Inhibitor X (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Inhibitor X in complete medium.
-
Treat the cells with either this compound alone, Inhibitor X alone, or the combination of both at various concentrations. Include a vehicle control (DMSO) group.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition
This protocol is for assessing the effect of this compound and a combination inhibitor on key signaling proteins.
Materials:
-
Cancer cells treated as in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-HER3, anti-t-HER3, anti-p-Akt, anti-t-Akt, anti-p-ERK, anti-t-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation and expression.
Visualizations
Caption: Signaling pathway inhibited by this compound and potential combination partners.
Caption: Workflow for assessing the synergy of this compound with other inhibitors.
Caption: The logic of combining this compound to overcome therapeutic resistance.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming TX1-85-1 Solubility Issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of TX1-85-1 in experimental buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an irreversible inhibitor of the Her3 (ErbB3) receptor tyrosine kinase with an IC50 of 23 nM.[1][2][3][4] It functions by forming a covalent bond with the Cys721 residue in the ATP-binding site of Her3, leading to partial degradation of the Her3 protein and attenuation of Her3-dependent signaling pathways.[2][3] Due to its molecular structure, this compound is a hydrophobic compound with limited aqueous solubility, a common challenge for many small molecule kinase inhibitors.[5][6][7]
Key Properties of this compound:
-
Appearance: Solid powder[8]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][9][10] It is advisable to prepare a high-concentration stock (e.g., 10 mM) in DMSO, which can then be diluted into your aqueous experimental buffer.
Q3: What is the reported solubility of this compound in organic solvents?
There are some variations in the reported solubility of this compound in common organic solvents. Researchers should consider this variability when preparing their stock solutions.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | 3.85 | 6.63 | [1][10] |
| DMSO | 0.2 | ~0.34 | [9] |
| DMF | 0.2 | ~0.34 | [9] |
Q4: How should I store stock solutions of this compound?
Proper storage of this compound stock solutions is crucial to maintain its stability and activity.
-
Short-term storage (days to weeks): Store at 0 - 4°C.[8]
-
Long-term storage (months to years): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][3][8] When stored at -20°C, it is recommended to use within one month; at -80°C, use within six months.[1][3]
Troubleshooting Guide: this compound Precipitation in Experimental Buffers
It is common for hydrophobic compounds like this compound to precipitate when diluted from a DMSO stock into an aqueous buffer. The following step-by-step guide can help you overcome this issue.
Step 1: Optimize Your Dilution Method
-
Rapid Dilution: Add the small volume of your this compound DMSO stock directly into the vortexing aqueous buffer. This rapid mixing can help to prevent localized high concentrations of the compound that can lead to precipitation.
-
Stepwise Dilution: If direct dilution fails, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of your buffer and then add this intermediate dilution to the final volume.
Step 2: Modify Your Experimental Buffer
If precipitation persists, you may need to modify your experimental buffer to increase the solubility of this compound.
-
Adjusting pH: The solubility of a compound can be pH-dependent.[5][11] Systematically test a range of pH values for your buffer to see if solubility improves.
-
Inclusion of Solubilizing Agents:
-
Co-solvents: The addition of a small percentage of an organic co-solvent, such as ethanol or polyethylene glycol (PEG), can enhance the solubility of hydrophobic compounds.[12] Start with a low concentration (e.g., 1-5%) and assess the impact on your experimental system, as co-solvents can sometimes affect cellular viability or protein function.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility.[5][13]
-
Serum: For cell-based assays, the presence of serum (e.g., fetal bovine serum) in the culture medium can aid in solubilizing hydrophobic compounds.
-
Step 3: Physical Methods to Enhance Solubility
-
Warming: Gently warming the solution to 37°C can help to dissolve the compound.[1][6] However, be mindful of the temperature sensitivity of your compound and other components in your buffer.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break down compound aggregates and facilitate dissolution.[1][10]
Step 4: Consider the Final Concentration
It may be that the desired final concentration of this compound is above its solubility limit in your specific aqueous buffer. If the above methods do not resolve the precipitation, you may need to lower the final working concentration of the compound in your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out your desired amount of this compound powder (Molecular Weight: 580.68 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.81 mg of this compound.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution vigorously. If the compound does not fully dissolve, you can gently warm the vial to 37°C or place it in an ultrasonic bath for a few minutes.[1]
-
Confirm Dissolution: Visually inspect the solution to ensure that all of the solid material has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1][3]
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Factors influencing the solubility of small molecules like this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Biochemicals - CAT N°: 19164 [bertin-bioreagent.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Improving API Solubility [sigmaaldrich.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | EGFR | TargetMol [targetmol.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Why is TX1-85-1 showing low efficacy in proliferation assays?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing low efficacy of TX1-85-1 in proliferation assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound treatment showing low or no effect on cell proliferation?
A1: This is a frequently observed and published characteristic of this compound. While the compound is a potent and selective covalent inhibitor of the Her3 (ErbB3) pseudokinase, its ability to inhibit cell proliferation is intrinsically limited.[1][2][3]
Key points to consider:
-
Mechanism of Action: this compound forms a covalent bond with Cys721 in the ATP-binding site of Her3.[4][5] However, Her3 is a pseudokinase with very weak catalytic activity. Its primary role in signaling is to act as a scaffold, heterodimerizing with other receptor tyrosine kinases like Her2, EGFR, or c-Met to activate downstream pathways.[5][6]
-
Incomplete Pathway Inhibition: Studies have shown that even at concentrations sufficient to fully label the Her3 target in cells (e.g., 5 μM), this compound does not effectively inhibit the downstream Her3-PI3K-AKT signaling pathway, which is a critical driver of cell proliferation.[1][7]
-
High EC50 Values: The reported half-maximal effective concentration (EC50) for this compound's anti-proliferative activity is typically high, often greater than or equal to 10 μM in Her3-dependent cancer cell lines.[1][4][5]
Q2: Could my experimental setup be contributing to the poor results?
A2: Yes, while this compound has inherently low anti-proliferative efficacy, suboptimal experimental conditions can exacerbate the issue. Below is a troubleshooting guide to rule out common experimental pitfalls.
| Parameter | Potential Issue | Recommendation |
| Cell Line | The selected cell line may not be dependent on Her3 signaling for proliferation. | Confirm the "addiction" of your cell line to Her3 signaling using a positive control (e.g., siRNA-mediated depletion of Her3). Cell lines like Ovcar8, HCC827 GR6, and PC9 GR4 have been previously used.[1] |
| Compound Viability | This compound may have degraded during storage or handling. The compound may not be fully solubilized. | Ensure proper storage conditions as per the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO. For working solutions, be aware of the compound's solubility limits (e.g., ≥ 0.38 mg/mL in a 10% DMSO/40% PEG300/5% Tween-80/45% Saline solution).[4] |
| Assay Choice | The chosen proliferation assay may not be sensitive enough or may measure a parameter that does not directly correlate with cell division. | Metabolic assays (MTT, XTT, WST-1) measure cellular metabolic activity, which can sometimes be disconnected from the cell proliferation rate.[8] Consider using an assay that directly quantifies DNA synthesis (e.g., BrdU or EdU incorporation) or total cell number (e.g., CyQUANT) to validate your findings.[9][10] |
| Cell Seeding | Inconsistent or inappropriate cell density can lead to high variability. Too few cells may not produce a detectable signal, while too many can lead to contact inhibition or nutrient depletion. | Optimize cell seeding density for your specific cell line and assay duration to ensure cells remain in the exponential growth phase throughout the experiment.[11] |
| Incubation Time | The treatment duration may be too short for anti-proliferative effects to become apparent. | As a covalent inhibitor, target engagement is time-dependent. Ensure a sufficient incubation period (e.g., 48-72 hours) to observe potential effects on cell proliferation. |
| Off-Target Effects | At the high concentrations (≥10 μM) required to see an anti-proliferative effect, the acrylamide moiety of this compound may cause off-target covalent modifications, confounding the results.[2] | Be cautious when interpreting data at high concentrations. If possible, include control compounds to assess non-specific toxicity. |
Understanding the Mechanism
This compound and the Her3 Signaling Pathway
This compound is designed to inhibit Her3. Her3 is activated by ligands like neuregulin-1 (NRG1), which promotes its heterodimerization with partners such as Her2. This pairing allows the active Her2 kinase to phosphorylate Her3, creating docking sites for adaptor proteins like PI3K. This activates the PI3K/AKT pathway, a major driver of cell survival and proliferation. While this compound binds Her3, it is insufficient to fully block this downstream signaling cascade.[1][7]
Caption: Her3 signaling pathway and the point of intervention for this compound.
Troubleshooting and Data Summary
Troubleshooting Workflow for Low Proliferation Efficacy
If you are observing low efficacy, follow this logical workflow to diagnose the potential source of the issue.
Caption: A logical workflow for troubleshooting low efficacy in proliferation assays.
Summary of Reported this compound Anti-Proliferation Activity
The following table summarizes the publicly available efficacy data for this compound in various Her3-dependent cell lines. Note the consistently high EC50 values, indicating weak anti-proliferative effects.
| Cell Line | Cancer Type | Anti-Proliferation EC50 (μM) | Reference |
| Ovcar8 | Ovarian Cancer | 9.9 | [4] |
| HCC827 GR6 | Lung Cancer | 11.5 | [4] |
| PC9 GR4 | Lung Cancer | 16.9 | [4] |
| HCC2935 | - | >10 | [1] |
Appendix: Experimental Protocols
Protocol: MTT Proliferation Assay
This protocol provides a general framework for assessing cell proliferation using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 2,000-10,000 cells/well, requires optimization).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells from all other wells.
-
Calculate the percentage of viability for each treatment relative to the vehicle control wells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.
-
References
- 1. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 細胞活力與增殖測試 [sigmaaldrich.com]
- 10. biocompare.com [biocompare.com]
- 11. google.com [google.com]
Troubleshooting inconsistent results with TX1-85-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TX1-85-1. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant discrepancy between the low nanomolar IC50 of this compound in binding assays and its micromolar EC50 in cell-based proliferation assays?
This is a known characteristic of this compound. The compound is a potent binder to the Her3 pseudokinase, forming a covalent bond with Cys721 in the ATP-binding site, with an IC50 of 23 nM.[1][2] However, this binding and target engagement does not always translate to a potent anti-proliferative effect in Her3-dependent cancer cell lines.[3][4] EC50 values for cell proliferation are often in the range of 10 µM or higher.[1][2][4]
Q2: I've confirmed complete target engagement with this compound in my cells, but I'm not seeing inhibition of downstream signaling pathways like Akt phosphorylation. Why is this?
Studies have shown that even at concentrations sufficient to fully label intracellular Her3 (e.g., 5 µM in PC9 GR4 cells), this compound may not inhibit the phosphorylation of key downstream effectors like Akt.[3][4] This suggests that covalent modification of Her3 by this compound alone is not always sufficient to block its function in signaling. The pseudokinase nature of Her3 means it primarily functions by dimerizing with other receptor tyrosine kinases, and simply blocking the ATP-binding site may not prevent these protein-protein interactions.
Q3: Am I seeing off-target effects with this compound?
Off-target activity is a possibility. In addition to covalently binding Her3, this compound has been shown to bind to other kinases, including Lyn, Her2, and several other Src family kinases.[3][5] These off-target interactions, which may be non-covalent, could contribute to unexpected or inconsistent results, especially at the higher concentrations required for cellular effects.[3]
Q4: Does this compound induce degradation of the Her3 protein?
This compound can induce partial degradation of the Her3 protein.[1][2][3] This is a secondary effect of the compound. To enhance this degradation and improve the inhibition of Her3-dependent signaling, a bivalent ligand, TX2-121-1, was developed by adding a hydrophobic adamantane moiety.[3]
Troubleshooting Inconsistent Results
Problem: High variability in cell proliferation assay results.
| Possible Cause | Recommended Solution |
| Cell line dependency | The anti-proliferative effect of this compound is highly cell-line dependent. Ensure your chosen cell line is validated as Her3-dependent for growth. Consider using siRNA-mediated depletion of Her3 as a positive control to confirm dependency. |
| Compound concentration | Given the micromolar EC50, ensure you are using a sufficiently wide range of concentrations. Due to potential off-target effects at higher concentrations, results should be interpreted with caution. |
| Assay duration | As a covalent inhibitor, the effects of this compound can be time-dependent. Optimize the incubation time for your specific cell line and assay. |
Problem: Lack of correlation between target engagement and downstream signaling inhibition.
| Possible Cause | Recommended Solution |
| Insufficient inhibition of heterodimerization | This compound's binding to the ATP site may not be sufficient to block Her3's interaction with other receptors like Her2 or c-Met.[3] Consider co-treatment with inhibitors of these partner receptors. |
| Cellular context | The signaling network in your specific cell line may have compensatory mechanisms that bypass the inhibition of Her3. When inhibiting Her3, an upregulation of HER2 mRNA levels has been observed.[6] |
| Western blot conditions | Ensure your western blot protocol is optimized for detecting subtle changes in protein phosphorylation. Use appropriate controls and quantify your results carefully. |
Quantitative Data Summary
| Parameter | Value | Assay Type |
| IC50 | 23 nM | In vitro FRET-based binding assay |
| EC50 (Ovcar8 cells) | 9.9 µM | Anti-proliferation assay |
| EC50 (HCC827 GR6 cells) | 11.5 µM | Anti-proliferation assay |
| EC50 (PC9 GR4 cells) | 16.9 µM | Anti-proliferation assay |
Experimental Protocols
Her3 Pulldown Experiment to Confirm Target Engagement
This protocol is adapted from studies demonstrating the cellular target engagement of this compound.[7]
-
Cell Treatment: Pretreat PC9 GR4 cells with varying concentrations of this compound for 8 hours.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Biotinylated Probe Incubation: Add biotinylated this compound to the cell lysates to label any Her3 that was not bound by the initial treatment.
-
Streptavidin Pulldown: Use streptavidin beads to capture the biotinylated probe-bound Her3.
-
Western Blot Analysis: Detect the pulled-down Her3 using an anti-Her3 antibody. A decrease in the detected Her3 with increasing concentrations of the initial this compound treatment indicates successful target engagement.
Visualizations
Caption: Her3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HER Receptors Reveals Distinct Mechanisms of Compensatory Upregulation of Other HER Family Members: Basis for Acquired Resistance and for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to minimize off-target effects of TX1-85-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of TX1-85-1 and enhance its experimental utility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an irreversible inhibitor of Her3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] It functions as an ATP-competitive ligand that forms a covalent bond with the Cys721 residue located within the ATP-binding site of Her3.[1][2][3] This covalent modification is intended to inhibit Her3 signaling.[1]
Q2: What are the known primary off-target kinases for this compound?
Kinome-wide profiling has revealed that this compound exhibits off-target activity, primarily against LYN, Her2, and several other Src family kinases.[4][5] While this compound is highly selective for Her3, users should be aware of these potential off-target interactions, especially at higher concentrations.[4]
Q3: Why do I observe limited inhibition of Her3-dependent signaling and cell proliferation even at concentrations where this compound should fully occupy Her3?
This is a key observation with this compound. Despite potent binding to Her3 (IC₅₀ of 23 nM) and successful target engagement in cells, this compound alone does not effectively inhibit Her3-dependent signaling pathways, such as the phosphorylation of Akt, or cell proliferation in Her3-dependent cancer cell lines at concentrations up to 5-10 µM.[3][4][6] This suggests that covalent modification of the Her3 ATP-binding site by this compound is insufficient to block its biological function, which is primarily scaffolding and heterodimerization with other kinases like Her2 or c-Met.[3]
Q4: How can I enhance the inhibitory effect on the Her3 pathway?
Consider using the bivalent ligand TX2-121-1. This molecule is a derivative of this compound that includes a hydrophobic adamantane moiety.[3] TX2-121-1 has been shown to enhance the inhibition of Her3-dependent signaling, induce partial degradation of the Her3 protein, and interfere with its heterodimerization with Her2 and c-Met.[3][7]
Q5: What are general strategies to minimize off-target effects of kinase inhibitors like this compound?
Minimizing off-target effects is crucial for accurate experimental interpretation. General strategies include:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that shows the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Perform control experiments: Use cell lines that are not dependent on Her3 signaling to distinguish between on-target and off-target effects.[3]
-
Employ orthogonal approaches: Confirm findings using alternative methods to inhibit Her3 function, such as siRNA-mediated depletion.[3]
-
Rational drug design: While not directly applicable for end-users, the principles of designing more selective inhibitors are constantly evolving.[8]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed at concentrations expected to be selective for Her3. | The acrylamide moiety in this compound can lead to non-specific labeling of other proteins with reactive cysteines at higher concentrations, causing toxicity.[5] | Perform a dose-response curve to determine the optimal concentration with maximal on-target engagement and minimal toxicity. Use appropriate negative controls to assess baseline cytotoxicity. |
| Inconsistent results in inhibiting downstream signaling (e.g., p-Akt levels). | Her3's function is highly dependent on its heterodimerization partners (e.g., Her2, c-Met), and the cellular context can influence signaling outcomes.[3] | Characterize the expression levels of Her3 and its key binding partners in your cell model. Consider co-treatment with inhibitors of the partner receptor tyrosine kinases. |
| Discrepancy between in vitro binding affinity (IC₅₀) and cellular effective concentration (EC₅₀). | The potent in vitro binding of this compound does not directly translate to functional inhibition in a cellular environment due to the pseudokinase nature of Her3.[3][4] | Focus on cellular assays that measure the disruption of Her3-dependent processes, such as protein-protein interactions or receptor degradation, rather than relying solely on proliferation readouts when using this compound alone. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
| IC₅₀ (Her3) | 23 nM | FRET-based LanthaScreen | [1][2][9] |
| EC₅₀ (Ovcar8 cells) | 9.9 µM | Anti-proliferation assay | [2] |
| EC₅₀ (HCC827 GR6 cells) | 11.5 µM | Anti-proliferation assay | [2] |
| EC₅₀ (PC9 GR4 cells) | 16.9 µM | Anti-proliferation assay | [2] |
Table 2: Selectivity Profile of this compound
| Target | Binding Potency/Effect | Assay | Reference |
| Her3 (ErbB3) | 90.3% binding (for derivative TX2-121-1) | KiNativ® Profiling | [3] |
| Her2 (ErbB2) | Off-target | KiNativ® Profiling | [4] |
| LYN | Off-target | KiNativ® Profiling | [4] |
| Src Family Kinases | Off-target | KiNativ® Profiling | [4] |
Experimental Protocols
Protocol 1: Cellular Competition Binding Assay
This protocol is to confirm the engagement of this compound with Her3 in a cellular context.
-
Cell Culture: Culture Her3-expressing cells (e.g., PC9 GR4) to 80-90% confluency.
-
Pre-treatment: Incubate the cells with varying concentrations of unlabeled this compound for a specified time (e.g., 8 hours) to allow for covalent bond formation.
-
Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Biotinylated Probe Incubation: Add a biotinylated version of this compound (this compound-biotin) to the cell lysates and incubate to label any unoccupied Her3.
-
Pulldown: Use streptavidin-coated beads to pull down the biotinylated probe-bound proteins.
-
Western Blotting: Elute the bound proteins and perform a Western blot using an anti-Her3 antibody to detect the amount of Her3 that was not pre-occupied by the unlabeled this compound. A decrease in the pulled-down Her3 with increasing concentrations of unlabeled this compound indicates target engagement.
Protocol 2: Analysis of Downstream Signaling
This protocol assesses the functional impact of this compound on Her3-mediated signaling.
-
Cell Treatment: Plate Her3-dependent cells (e.g., OVCAR-8, HCC2935) and treat with this compound at various concentrations (e.g., 2 µM, 5 µM) for the desired duration.
-
Protein Extraction: Harvest the cells and extract total protein using a lysis buffer.
-
Western Blotting: Perform Western blot analysis to detect the phosphorylation status of key downstream signaling proteins. Use antibodies against p-Akt (Ser473), total Akt, p-ERK1/2, and total ERK1/2. A reduction in the phosphorylated forms of these proteins would indicate inhibition of the pathway. Note that for this compound, this inhibition may be minimal.[1]
Visualizations
Caption: Her3 signaling pathway and the point of intervention by this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Signaling Outcomes with TX1-85-1
Welcome to the technical support center for TX1-85-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting signaling outcomes during their experiments with the irreversible Her3 (ErbB3) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: My cells show complete target engagement with this compound, but I don't see an anti-proliferative effect. Why is this happening?
A1: This is a documented and expected outcome in many Her3-dependent cancer cell lines. While this compound is a potent and selective covalent inhibitor of Her3, binding to the ATP pocket of Her3 alone is often insufficient to block its oncogenic signaling.[1][2] Her3, being a pseudokinase with very low intrinsic kinase activity, primarily functions by heterodimerizing with other receptor tyrosine kinases (RTKs) like Her2 or c-Met.[3][4] These partner RTKs then transphosphorylate Her3, leading to the activation of downstream pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound does not effectively prevent this heterodimerization.[1][5]
For a more potent anti-proliferative effect, consider using TX2-121-1, a derivative of this compound that includes a hydrophobic adamantane moiety. This modification not only allows for covalent binding to Her3 but also induces its partial degradation and disrupts the crucial heterodimerization with Her2 and c-Met, leading to a more significant inhibition of downstream signaling and cell proliferation.[1][5][6][7]
Q2: I am not observing the expected decrease in p-Akt or p-ERK levels after treating my cells with this compound. What could be the reason?
A2: Similar to the lack of anti-proliferative effects, the minimal impact on p-Akt and p-ERK levels is a known characteristic of this compound in certain cellular contexts.[1][2][8] The activation of the PI3K/Akt and MAPK/ERK pathways downstream of Her3 is primarily driven by the transphosphorylation of Her3 by its heterodimerization partners. Since this compound does not effectively block this interaction, the signaling cascade can still be initiated.
Troubleshooting Steps:
-
Confirm Target Engagement: First, ensure that this compound is binding to Her3 in your specific cell line. A cellular thermal shift assay (CETSA) or a competition binding assay with a biotinylated version of this compound can confirm target engagement.
-
Cell Line Dependency: The effect of this compound can be cell-line specific. Some cell lines, like Ovcar8 and HCC2935, have shown partial attenuation of Her3-dependent signaling upon treatment with this compound, while others, such as PC9 GR4, show minimal effects.[1][8]
-
Consider Alternative Signaling Pathways: Your cells might have alternative signaling pathways that are compensating for the partial inhibition of Her3 signaling.
-
Use a More Potent Inhibitor: For a more pronounced effect on p-Akt and p-ERK, consider using TX2-121-1.[5]
Q3: How can I confirm that this compound is binding to Her3 in my cellular model?
A3: Confirming target engagement is a critical first step in your experiments. Here are two common methods:
-
Competition Binding Assay: This method involves pre-treating your cells with unlabeled this compound, followed by lysis and incubation with a biotinylated version of the compound (this compound-biotin). The amount of biotinylated compound that binds to Her3 is then quantified, typically by streptavidin pulldown followed by Western blotting for Her3. Pre-incubation with this compound should reduce the signal from the biotinylated probe, indicating successful target engagement.[1]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence and absence of a ligand. Binding of this compound to Her3 is expected to increase its thermal stability. This can be assessed by heating cell lysates treated with this compound to various temperatures, followed by Western blotting for soluble Her3.
Q4: What are some common pitfalls when performing a Western blot for Her3 signaling pathway proteins?
A4: Western blotting for signaling proteins, especially phosphorylated forms, can be sensitive to several factors. Here are some common issues and their solutions:
| Problem | Potential Cause | Solution |
| Weak or No Signal | Low protein expression in your cell line. | Confirm the expression level of your target proteins. You may need to load more protein onto the gel.[9][10] |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. Ensure the antibody is validated for your application.[9][11] | |
| Poor protein transfer to the membrane. | Verify transfer efficiency with Ponceau S staining. Optimize transfer conditions (time, voltage) for your specific protein of interest.[9][12] | |
| High Background | Non-specific antibody binding. | Optimize blocking conditions (e.g., 5% BSA or non-fat dry milk in TBST). Increase the number and duration of wash steps.[12][13] |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to find the optimal concentration.[12] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.[13] |
| Protein degradation. | Always use fresh lysis buffer containing protease and phosphatase inhibitors.[9][13] |
Q5: Are there alternative or modified compounds that might be more effective in inhibiting Her3-dependent signaling?
A5: Yes, the compound TX2-121-1 was developed as a more effective Her3 inhibitor.[5][6] It is a bifunctional molecule that consists of the this compound warhead linked to a hydrophobic adamantane moiety. This modification leads to:
-
Enhanced inhibition of Her3-dependent signaling: By inducing the partial degradation of the Her3 protein.[1][7]
-
Disruption of Her3 heterodimerization: It interferes with the formation of signaling complexes with Her2 and c-Met.[1][5]
-
Potent anti-proliferative effects: In Her3-dependent cancer cell lines.[1]
If you are not observing the desired biological effects with this compound, switching to TX2-121-1 is a recommended next step.
Signaling Pathways and Experimental Workflows
Caption: Her3 signaling pathway and the action of this compound.
Caption: Standard workflow for Western blot analysis.
Detailed Experimental Protocols
Western Blotting for p-Akt and p-ERK
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat your cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To probe for total protein or a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
For further assistance, please contact our technical support team.
References
- 1. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of the EGFR/HER3 heterodimer reveals the molecular basis for activating HER3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERBB3 - Wikipedia [en.wikipedia.org]
- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TX2-121-1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating Her3 Target Engagement of TX1-85-1: A Western Blot-Centric Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the target engagement of TX1-85-1, a selective and irreversible inhibitor of Human Epidermal Growth Factor Receptor 3 (Her3). The primary focus is on the use of western blotting as a robust method for confirming the interaction of this compound with Her3 and its impact on downstream signaling pathways. This guide also presents alternative methodologies for a comparative understanding of available techniques.
Introduction to this compound and Her3
Her3, also known as ErbB3, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Despite having an impaired kinase domain, Her3 is a critical signaling hub, functioning through heterodimerization with other receptor tyrosine kinases, most notably Her2. This interaction leads to the activation of downstream pro-survival pathways, primarily the PI3K/Akt pathway, which is implicated in cancer cell proliferation and drug resistance.
This compound is a first-in-class, ATP-competitive small molecule that selectively and irreversibly binds to Her3. It forms a covalent bond with a specific cysteine residue (Cys721) located in the ATP-binding site of Her3.[1] This covalent modification is designed to inhibit Her3 signaling.[2][3] Validating the engagement of this compound with Her3 is a critical step in preclinical drug development to ensure on-target activity and to understand its mechanism of action.
Her3 Signaling Pathway
The diagram below illustrates the pivotal role of Her3 in signal transduction. Upon ligand binding (e.g., Neuregulin), Her3 forms heterodimers with other receptors like Her2, leading to the phosphorylation of its cytoplasmic tail. This creates docking sites for the p85 subunit of PI3K, initiating the PI3K/Akt signaling cascade that promotes cell survival and proliferation.
Caption: Her3 signaling pathway and the inhibitory action of this compound.
Validating Target Engagement Using Western Blot
Western blotting is a cornerstone technique to qualitatively and semi-quantitatively assess changes in protein levels and post-translational modifications, such as phosphorylation. In the context of this compound, it is employed to demonstrate direct target engagement by observing a decrease in total Her3 protein levels (due to degradation) and to evaluate the functional consequence of this engagement by measuring the phosphorylation status of downstream effectors like Akt.
Experimental Data
The following table summarizes quantitative data from a study investigating the effect of this compound on Her3-dependent cancer cell lines.
| Cell Line | Treatment | Concentration (µM) | Her3 Protein Level (relative to control) | p-Akt (Ser473) Level (relative to control) | Reference |
| PC9 GR4 | This compound | 0.1 | ~100% | ~100% | [4] |
| PC9 GR4 | This compound | 0.5 | Not specified | Not specified | [4] |
| PC9 GR4 | This compound | 1.0 | Not specified | Not specified | [4] |
| PC9 GR4 | This compound | 2.0 | Not specified | Not specified | [4] |
| PC9 GR4 | This compound | 5.0 | Noticeably Reduced | No significant inhibition | [4][5] |
| OVCAR-8 | This compound | 2.0 | Partially Depleted | Inhibited | [5] |
| HCC2935 | This compound | 5.0 | Partially Depleted | Inhibited | [2] |
Note: The data indicates that while this compound can lead to partial degradation of Her3, its effect on downstream p-Akt levels can be cell-line dependent and may not always correlate with growth inhibition.
Detailed Experimental Protocol: Western Blot for Her3 and p-Akt
This protocol outlines the key steps for performing a western blot to validate the target engagement of this compound.
1. Cell Culture and Treatment:
-
Culture Her3-dependent cancer cells (e.g., PC9 GR4, OVCAR-8, HCC2935) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 8, 24, or 48 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Experimental Workflow
Caption: Workflow for Western Blot Analysis.
Comparison with Alternative Methods
While western blotting is a powerful technique, other methods can also be employed to validate Her3 target engagement, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based protein separation followed by antibody-based detection of specific proteins and their phosphorylation status. | Widely available, relatively inexpensive, provides information on protein size and abundance, can assess downstream signaling. | Semi-quantitative, can be time-consuming, requires specific antibodies. |
| Pulldown Assay with Biotinylated this compound | A biotinylated version of this compound is used to capture Her3 from cell lysates. The captured protein is then detected by western blot. | Directly demonstrates the binding of the compound to the target protein. Can confirm target engagement in a cellular context.[1] | Requires synthesis of a biotinylated compound, does not directly measure the functional consequences of binding. |
| Fluorescence Resonance Energy Transfer (FRET)-based Binding Assay | Measures the proximity between a fluorescently labeled Her3 protein and a fluorescent ligand or antibody in the presence of the inhibitor. | Highly sensitive, quantitative, can be adapted for high-throughput screening.[1] | Requires purified, labeled proteins, may not fully recapitulate the cellular environment. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | Can be performed in intact cells and tissues, does not require modification of the compound or target. | Can be technically challenging, may not be suitable for all targets. |
| Immunoprecipitation (IP)-Mass Spectrometry | Her3 is immunoprecipitated from treated cells, and the co-precipitating proteins are identified by mass spectrometry. | Provides a global view of changes in protein-protein interactions upon drug treatment. | Technically complex, requires specialized equipment and expertise. |
Conclusion
Western blotting is a fundamental and accessible technique for validating the target engagement of this compound with Her3. By assessing the levels of total Her3 and the phosphorylation status of key downstream signaling molecules like Akt, researchers can gain valuable insights into the compound's on-target activity and its functional consequences within the cell. For a more comprehensive validation, a multi-faceted approach combining western blotting with direct binding assays, such as pulldowns with biotinylated this compound, is recommended. The choice of methodology should be guided by the specific research question, available resources, and the desired level of quantitative detail.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-HER3/ErbB3 (Tyr1289) (21D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-HER3/ErbB3 (Tyr1289) (D1B5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Her3 Pseudokinase Ligands: TX1-85-1 and TX2-121-1
This guide provides a detailed comparison of two novel small molecule modulators targeting the pseudokinase Her3 (ErbB3): TX1-85-1 and TX2-121-1. Both compounds were developed to target Her3, a key player in cancer cell signaling and drug resistance, which has been traditionally considered "undruggable" by small molecules due to its lack of significant kinase activity. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in the mechanism and efficacy of these two compounds.
Executive Summary
This compound is a first-in-class selective and irreversible ligand of Her3, forming a covalent bond with Cysteine 721 in the ATP-binding site. While it effectively engages Her3, it demonstrates limited impact on inhibiting Her3-dependent signaling and cell proliferation in several cancer cell lines. In contrast, TX2-121-1, a bivalent derivative of this compound featuring a hydrophobic adamantane moiety, exhibits enhanced efficacy. This modification not only promotes the partial degradation of the Her3 protein but also disrupts its crucial heterodimerization with other receptor tyrosine kinases like Her2 and c-Met, leading to more potent inhibition of downstream signaling and cell growth.
Quantitative Efficacy Data
The following tables summarize the key quantitative data comparing the in vitro efficacy of this compound and TX2-121-1.
| Compound | Target | IC50 (Binding Assay) | Reference |
| This compound | Her3 (ErbB3) | 23 nM | [1][2][3] |
| TX2-121-1 | Her3 (ErbB3) | 49 nM | [4][5] |
Table 1: In Vitro Binding Affinity. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the target's activity in a biochemical assay.
| Compound | Cell Line | EC50 (Anti-proliferation) | Reference |
| This compound | Ovcar8 | 9.9 µM | [1][6] |
| HCC827 GR6 | 11.5 µM | [1][6] | |
| PC9 GR4 | 16.9 µM | [1][6] | |
| TX2-121-1 | Her3-dependent cell lines | 0.8 - 1.4 µM | [7][8] |
Table 2: Anti-proliferative Activity. The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Mechanism of Action and Signaling Pathways
This compound acts as a covalent inhibitor of Her3. However, its binding alone is insufficient to completely abrogate Her3-mediated signaling. TX2-121-1, with its adamantane tag, introduces a dual mechanism of action. The adamantane moiety is believed to direct the Her3-TX2-121-1 complex for proteasomal degradation and sterically hinder the formation of functional heterodimers with other receptors.
Figure 1: Simplified signaling pathway of Her3 and the points of intervention for this compound and TX2-121-1.
Experimental Protocols
A summary of the key experimental methodologies used to characterize and compare this compound and TX2-121-1 is provided below.
In Vitro Binding Assay (IC50 Determination)
A time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay was likely employed to determine the IC50 values. This assay measures the binding of the compounds to the Her3 protein.
Figure 2: General workflow for the in vitro binding assay.
Protocol Details:
-
Protein: Recombinant human Her3 protein.
-
Compounds: Serial dilutions of this compound and TX2-121-1.
-
Detection: A fluorescently labeled ligand that binds to the same site as the inhibitors is used. The displacement of this probe by the inhibitor results in a decrease in the FRET signal.
-
Data Analysis: The signal intensity is plotted against the compound concentration, and the IC50 value is determined using a suitable curve-fitting model.
Cell Proliferation Assay (EC50 Determination)
The anti-proliferative effects of the compounds were assessed using various cancer cell lines known to be dependent on Her3 signaling.
Protocol Details:
-
Cell Lines: Her3-dependent cancer cell lines such as Ovcar8 (ovarian), HCC827 GR6, and PC9 GR4 (non-small cell lung cancer) were utilized.[7]
-
Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or TX2-121-1 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The percentage of cell viability was plotted against the compound concentration to calculate the EC50 value.
Western Blot Analysis for Signaling Pathway Inhibition
To investigate the impact of the compounds on downstream signaling, the phosphorylation status of key proteins like Akt and ERK was examined by Western blotting.
Figure 3: Standard workflow for Western blot analysis.
Protocol Details:
-
Cell Treatment: Her3-dependent cells were treated with the compounds for a defined period.
-
Lysate Preparation: Cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins were separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was probed with primary antibodies specific for the phosphorylated and total forms of Akt and ERK, as well as for Her3.
-
Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) was used for visualization via chemiluminescence. Treatment with TX2-121-1 was shown to reduce levels of p-Akt and p-ERK.[7]
Her3 Heterodimerization Analysis
Co-immunoprecipitation experiments were performed to assess the effect of the compounds on the interaction between Her3 and its binding partners, Her2 and c-Met.
Protocol Details:
-
Cell Treatment: Cells (e.g., PC9 GR4) were treated with the compounds.
-
Immunoprecipitation: Cell lysates were incubated with an antibody against Her3 to pull down Her3 and any associated proteins.
-
Western Blotting: The immunoprecipitated protein complexes were then analyzed by Western blotting using antibodies against Her2 and c-Met. A reduction in the amount of co-immunoprecipitated Her2 and c-Met in TX2-121-1 treated cells indicated a disruption of heterodimerization.[7]
Conclusion
This compound represents a significant milestone in targeting the pseudokinase Her3 with a small molecule. However, its efficacy in inhibiting cancer cell proliferation is limited. The development of TX2-121-1, through the addition of a hydrophobic adamantane moiety, demonstrates a superior strategy. By inducing Her3 degradation and disrupting its essential heterodimerization, TX2-121-1 provides a more potent and effective means of inhibiting Her3-dependent signaling pathways. These findings highlight the potential of bivalent ligands and targeted protein degradation as promising avenues for developing therapeutics against challenging targets like pseudokinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Her3 (ErbB3) inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | EGFR | TargetMol [targetmol.com]
- 7. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TX2-121-1 |CAS:1603845-42-6 Probechem Biochemicals [probechem.com]
A Comparative Guide to ATP-Competitive Her3 Inhibitors: TX1-85-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Her3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family, has emerged as a critical target in cancer therapy. Despite being a pseudokinase with impaired catalytic activity, Her3 plays a pivotal role in oncogenic signaling, primarily through heterodimerization with other receptor tyrosine kinases (RTKs) like Her2 and EGFR, leading to the potent activation of the PI3K/Akt pathway.[1][2][3] This guide provides a detailed comparison of TX1-85-1, a novel covalent ATP-competitive Her3 inhibitor, with other compounds known to bind the Her3 ATP-binding site.
Overview of this compound
This compound is a first-in-class, irreversible, ATP-competitive inhibitor of Her3.[1][4] It functions by forming a covalent bond with a unique cysteine residue (Cys721) located in the ATP-binding pocket of Her3.[1][4][5] This covalent modification is designed to be highly selective due to the unique presence of Cys721 in the Her3 kinase domain compared to other human kinases.[4]
Comparison of In Vitro Potency
While direct head-to-head comparative studies are limited, the following table summarizes the reported in vitro potencies of this compound and other ATP-competitive inhibitors that have been shown to bind to Her3.
| Inhibitor | Type | Target | IC50 / Kd | Source |
| This compound | Covalent, ATP-Competitive | Her3 | 23 nM (IC50) | [6][7] |
| Bosutinib | Non-covalent, ATP-Competitive | Her3, Src, Abl | 0.52 - 0.77 nM (Kd) | [8][9] |
| Dasatinib | Non-covalent, ATP-Competitive | BCR-ABL, Src family, c-Kit, PDGFRβ | High Affinity (Biochemical Potency: 0.1-3 nM for BCR-ABL) | [10][11] |
Note: The presented data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Cellular Activity and Mechanism of Action
A critical distinction among these inhibitors lies in their cellular effects and mechanisms of action.
This compound: Despite its potent in vitro binding to Her3, this compound alone does not effectively inhibit Her3-dependent signaling or cell proliferation in cancer cell lines.[1][12] Complete target engagement by this compound is not sufficient to block the downstream PI3K/Akt pathway.[1] However, when conjugated with a hydrophobic adamantane moiety to create the bifunctional molecule TX2-121-1 , it induces partial degradation of the Her3 protein, disrupts Her3-Her2 heterodimerization, and inhibits downstream signaling and cell proliferation.[1][4]
Bosutinib: In contrast to an inhibitory role, studies have shown that bosutinib, by occupying the ATP-binding site, can stabilize a conformation of Her3 that enhances its ability to allosterically activate EGFR in vitro.[8][13] This suggests that targeting the Her3 ATP-binding pocket can have complex and context-dependent effects on its signaling output.
Dasatinib: Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases.[10][11] While it has been identified as a Her3 binder, its primary cellular effects are attributed to the inhibition of its main targets. Its specific impact on Her3 signaling in a cellular context, independent of its other activities, is less well-characterized.
Selectivity Profile
The selectivity of an inhibitor is crucial for minimizing off-target effects.
This compound: A KiNativ™ live-cell chemical proteomics experiment revealed that this compound, while potently binding to Her3, also exhibits off-target activity against LYN, Her2, and other Src family kinases.[1][6] This is likely due to the pyrazolopyrimidine scaffold from which it was derived.[4]
Bosutinib and Dasatinib: Both are multi-kinase inhibitors with known activities against a range of kinases beyond Her3.[8][10][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Her3 signaling pathway and a general workflow for evaluating Her3 inhibitors.
Caption: Her3 Signaling Pathway.
Caption: Experimental Workflow for Her3 Inhibitor Evaluation.
Experimental Protocols
In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity (IC50) of inhibitors to the Her3 kinase domain.
-
Reagents:
-
Recombinant Her3 kinase domain.
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
Kinase Tracer.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Assay buffer.
-
-
Procedure:
-
A mixture of the Her3 kinase and the Eu-anti-Tag antibody is prepared in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/antibody mixture to the wells.
-
Add the kinase tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm with excitation at 340 nm.
-
The ratio of the emission signals is calculated, and the data is used to generate a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents:
-
Her3-dependent cancer cell lines (e.g., PC9 GR4, OVCAR-8).
-
Cell culture medium and supplements.
-
Test compounds serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
-
Western Blot Analysis for Her3 Signaling
This technique is used to detect changes in the phosphorylation status of Her3 and downstream signaling proteins like Akt.
-
Reagents:
-
Her3-dependent cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-Her3, anti-Her3, anti-p-Akt, anti-Akt, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and treat with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP) for Her2-Her3 Dimerization
This method is used to determine if an inhibitor disrupts the interaction between Her2 and Her3.
-
Reagents:
-
Cancer cell lines co-expressing Her2 and Her3.
-
Test compounds.
-
Co-IP lysis buffer.
-
Primary antibody for immunoprecipitation (e.g., anti-Her2).
-
Protein A/G agarose or magnetic beads.
-
Primary antibodies for Western blotting (e.g., anti-Her3 and anti-Her2).
-
-
Procedure:
-
Treat cells with the test compound.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Her2) to form immune complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., Her3) and the immunoprecipitated protein (e.g., Her2).
-
Conclusion
This compound represents a significant advancement in the development of direct Her3 inhibitors, demonstrating the feasibility of covalently targeting the pseudokinase's ATP-binding site. However, its lack of cellular activity as a standalone agent highlights the complexity of inhibiting Her3 function. The bifunctional approach, exemplified by TX2-121-1, suggests that merely occupying the ATP pocket may be insufficient and that inducing protein degradation or disrupting protein-protein interactions is a more effective strategy.
In comparison, other ATP-competitive binders like bosutinib reveal that small molecules targeting the Her3 ATP site can have varied and even activating effects on its allosteric function. This underscores the importance of thorough characterization of any novel Her3 inhibitor to understand its precise mechanism of action. Future research should focus on developing highly selective Her3 inhibitors and elucidating the structural and conformational changes that dictate inhibitory versus activating outcomes upon ligand binding to the Her3 pseudokinase domain.
References
- 1. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for HER3 modulators? [synapse.patsnap.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An ATP-competitive inhibitor modulates the allosteric function of the HER3 pseudokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. The pseudokinase HER3: Structure/function relationships and inhibitor-induced signalling - UCL Discovery [discovery.ucl.ac.uk]
A Head-to-Head Analysis of TX1-85-1 and Lapatinib on Her2/Her3 Signaling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, particularly for HER2-positive malignancies, understanding the nuanced mechanisms of different inhibitors is paramount for advancing drug development and personalizing treatment strategies. This guide provides a side-by-side analysis of two distinct inhibitors, TX1-85-1 and Lapatinib, and their impact on the critical Her2/Her3 signaling axis. While direct comparative studies under identical experimental conditions are limited, this document synthesizes available data to offer a comprehensive overview of their mechanisms, efficacy, and the experimental approaches used to evaluate them.
Introduction to this compound and Lapatinib
Lapatinib is a well-established, orally active small molecule that functions as a reversible dual tyrosine kinase inhibitor (TKI) of both the Epidermal Growth Factor Receptor (EGFR/Her1) and the Human Epidermal Growth Factor Receptor 2 (Her2/ErbB2).[1] By competing with ATP at the intracellular kinase domain of these receptors, Lapatinib effectively blocks their autophosphorylation and downstream signaling cascades, including the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell proliferation.[2]
This compound , in contrast, is a novel, selective, and irreversible ligand of the Human Epidermal Growth Factor Receptor 3 (Her3/ErbB3).[3] Her3 is a unique member of the Her family as it possesses a catalytically impaired kinase domain. However, it plays a crucial role as a heterodimerization partner for Her2, potently activating downstream signaling, primarily the PI3K/AKT pathway. This compound covalently binds to a specific cysteine residue (Cys721) in the ATP-binding site of Her3, leading to the attenuation of Her3-dependent signaling.[3]
Mechanism of Action: A Comparative Overview
The fundamental difference in the mechanism of action between this compound and Lapatinib lies in their primary targets within the Her2/Her3 signaling complex.
-
Lapatinib directly inhibits the kinase activity of Her2. By doing so, it prevents the transphosphorylation of Her3 within the Her2/Her3 heterodimer, thereby blocking the activation of downstream signaling pathways.
-
This compound targets Her3, the allosteric activator of Her2 in the heterodimer. By binding to Her3, this compound is thought to interfere with the formation of a productive Her2/Her3 signaling complex, thus preventing the Her2-mediated phosphorylation of Her3 and subsequent signal transduction.
Figure 1. Differential inhibition of Her2/Her3 signaling by Lapatinib and this compound.
Quantitative Analysis of Inhibitory Activity
Direct comparison of inhibitory concentrations from different studies should be interpreted with caution due to variations in experimental conditions. However, the available data provides valuable insights into the potency of each compound against its respective target.
| Compound | Target(s) | IC50 | Cell Line(s) | Reference(s) |
| This compound | Her3 (ErbB3) | 23 nM | In vitro kinase assay | [3] |
| Lapatinib | EGFR (Her1) | 10.2 nM | In vitro kinase assay | [1] |
| Her2 (ErbB2) | 9.8 nM | In vitro kinase assay | [1] |
Table 1. In Vitro Kinase Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Effects on Cell Proliferation
The ultimate goal of targeting Her2/Her3 signaling is to inhibit cancer cell proliferation. The following table summarizes the reported anti-proliferative activity of this compound and Lapatinib in various cancer cell lines.
| Compound | Cell Line | Cancer Type | EC50 | Reference(s) |
| This compound | PC9 GR4 | Lung Cancer | ≥10 µM | [4] |
| HCC827 GR6 | Lung Cancer | ≥10 µM | [4] | |
| Ovcar8 | Ovarian Cancer | >10 µM | [4] | |
| Lapatinib | SK-BR-3 | Breast Cancer (Her2+) | ~50 nM | [5] |
| BT-474 | Breast Cancer (Her2+) | ~30 nM | [5] |
Table 2. Anti-proliferative Activity in Cancer Cell Lines. EC50 values represent the concentration of the compound that inhibits cell proliferation by 50%. It is noteworthy that while this compound shows potent inhibition of Her3 in biochemical assays, its anti-proliferative effect as a single agent appears to be less pronounced in the tested cell lines. This may suggest that in these specific contexts, Her3 signaling is not the sole driver of proliferation or that compensatory mechanisms are at play.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of this compound and Lapatinib on Her2/Her3 signaling.
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of Her2, Her3, AKT, and ERK in response to inhibitor treatment.
Figure 2. Workflow for Western Blot Analysis.
Detailed Steps:
-
Cell Culture and Treatment: Seed Her2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or Lapatinib for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total Her2, Her3, AKT, and ERK overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the kinase activity of purified Her2.
Protocol Outline:
-
Reaction Setup: In a microplate, combine purified recombinant Her2 kinase domain, a kinase buffer (containing ATP and MgCl2), and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)).
-
Inhibitor Addition: Add varying concentrations of Lapatinib or a control vehicle (DMSO) to the reaction wells.
-
Kinase Reaction: Initiate the reaction by adding radiolabeled ATP ([γ-32P]ATP) and incubate at 30°C for a defined period.
-
Signal Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition at each drug concentration and determine the IC50 value.
Cell Proliferation (MTS/MTT) Assay
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Seed Her2-positive cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Lapatinib, or a vehicle control for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the EC50 value.
Summary and Future Directions
This compound and Lapatinib represent two distinct strategies for targeting the Her2/Her3 signaling pathway. Lapatinib's dual inhibition of EGFR and Her2 has proven clinical efficacy. This compound, with its unique mechanism of irreversibly targeting the pseudokinase Her3, offers a novel approach that warrants further investigation.
The available data suggests that while Lapatinib is a potent inhibitor of both Her2 kinase activity and Her2-driven cell proliferation, the single-agent anti-proliferative effect of this compound is less pronounced in the cell lines tested so far. This highlights the complexity of Her2/Her3 signaling and the potential for pathway redundancy and resistance mechanisms.
Future research should focus on direct, side-by-side comparisons of these two inhibitors in a broader range of preclinical models, including those with acquired resistance to current Her2-targeted therapies. Combination studies exploring the potential synergy between this compound and other targeted agents, including Lapatinib, could also unveil novel therapeutic strategies for overcoming resistance and improving patient outcomes in Her2-positive cancers. A deeper understanding of the downstream consequences of selective Her3 inhibition by this compound will be crucial for defining its therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Off-Target Kinase Profile of TX1-85-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a pivotal goal in targeted cancer therapy. While TX1-85-1 has been identified as a potent and selective covalent inhibitor of the pseudokinase HER3 (ErbB3), understanding its off-target kinase interactions is crucial for predicting potential polypharmacology and side effects. This guide provides a comparative assessment of the off-target kinase profile of this compound against other established EGFR tyrosine kinase inhibitors (TKIs), afatinib and erlotinib, supported by available experimental data.
Comparative Analysis of Off-Target Kinase Profiles
This compound was profiled using the KiNativ™ chemical proteomics platform to determine its kinome selectivity. This method identifies kinase targets by measuring the ability of a compound to compete with an ATP-biotin probe for binding to the kinase active site in cell lysates. The known off-targets of this compound are primarily members of the Src family kinases and HER2.[1]
Afatinib and erlotinib, both approved EGFR inhibitors, have been extensively profiled using various methods, including KINOMEscan™, a competitive binding assay that quantifies the interactions of a test compound with a large panel of recombinant kinases.
The following table summarizes the known primary targets and significant off-targets for this compound, afatinib, and erlotinib based on publicly available data.
Disclaimer: The data presented below is collated from different experimental platforms (KiNativ™ for this compound and KINOMEscan™ for afatinib and erlotinib). Direct quantitative comparison should be interpreted with caution as assay conditions and methodologies differ.
| Compound | Primary Target(s) | Significant Off-Target Kinases | Profiling Method |
| This compound | HER3 (ErbB3) | LYN, HER2 (ErbB2), and other Src family kinases[1] | KiNativ™ |
| Afatinib | EGFR (ErbB1), HER2 (ErbB2), HER4 (ErbB4) | Multiple kinases across the kinome, including other receptor tyrosine kinases and serine/threonine kinases. Specific potent off-targets can be found in KINOMEscan datasets. | KINOMEscan™ |
| Erlotinib | EGFR (ErbB1) | A broad range of kinases, with varying potencies. Detailed interactions are available through KINOMEscan data portals.[2] | KINOMEscan™ |
Experimental Protocols
A detailed understanding of the methodologies used to generate these kinase profiles is essential for interpreting the data accurately.
KiNativ™ Assay for Off-Target Profiling of this compound
The KiNativ™ platform provides a quantitative measure of inhibitor binding to kinases in a near-native cellular context.[3]
-
Cell Lysate Preparation: Cancer cell lines are cultured and harvested. The cells are then lysed to release the proteome, including the native kinases.
-
Inhibitor Incubation: The cell lysate is incubated with the test compound (e.g., this compound) at various concentrations. The inhibitor is allowed to bind to its target kinases.
-
Probe Labeling: A biotinylated acyl-adenosine triphosphate (ATP) probe is added to the lysate. This probe covalently labels the ATP-binding site of active kinases that are not occupied by the inhibitor.
-
Protein Digestion: The proteome is digested into peptides using trypsin.
-
Affinity Enrichment: Biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin beads.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: The degree of inhibition for each kinase is determined by comparing the abundance of its corresponding labeled peptide in the inhibitor-treated sample to a control sample. A reduction in the peptide signal indicates that the inhibitor has bound to that kinase.
KINOMEscan™ Assay for Off-Target Profiling of Afatinib and Erlotinib
The KINOMEscan™ platform is a high-throughput in vitro competition binding assay used to quantify the interaction of a compound with a large panel of recombinant kinases.[2]
-
Assay Components: The assay utilizes three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically reported as the percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound, relative to a control. This can be used to determine binding affinities (Kd values) or percentage inhibition at a given concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general signaling context of the targeted kinases and the workflow for assessing off-target profiles.
Caption: Simplified ErbB signaling pathway showing key downstream effectors.
Caption: General workflow for assessing off-target kinase profiles.
References
A Comparative Guide to the Efficacy of TX1-85-1 Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of TX1-85-1, a first-in-class covalent ligand of the pseudokinase HER3 (ErbB3). By objectively comparing its performance and presenting supporting experimental data, this document serves as a critical resource for researchers investigating HER3 as a therapeutic target in oncology. We delve into the mechanism of action of this compound, its impact on key oncogenic signaling pathways, and its varied efficacy across different cancer cell line models.
Mechanism of Action: Covalent Inhibition of a Pseudokinase
HER3 is a unique member of the epidermal growth factor receptor (EGFR) family, characterized by its deficient kinase activity, which has historically rendered it "undruggable" by traditional ATP-competitive small molecules.[1] this compound overcomes this challenge as a selective, irreversible inhibitor that forms a covalent bond with a unique cysteine residue (Cys721) located in the ATP-binding site of HER3.[2] This covalent modification is the primary mechanism through which this compound engages its target to modulate downstream signaling.[2][3]
Activation of HER3 signaling is contingent on its heterodimerization with other receptor tyrosine kinases, most notably HER2, EGFR, and c-Met.[3] This ligand-induced dimerization leads to the transphosphorylation of the HER3 intracellular domain, creating docking sites for adaptor proteins that subsequently trigger potent downstream pathways, including the PI3K/AKT/mTOR and Ras/Raf/MAPK cascades, which are central to tumor cell proliferation, survival, and resistance to therapy.[4]
The following diagram illustrates the pivotal role of HER3 in oncogenic signaling and the point of intervention for this compound.
Performance Data of this compound in Cancer Cell Lines
Experimental data reveals a notable discrepancy between this compound's ability to engage its target and its ultimate anti-proliferative effect. While it achieves complete intracellular target engagement at low micromolar concentrations, its efficacy in halting cell growth is limited in several HER3-dependent cancer models.[2] This suggests that covalent modification of HER3 alone is insufficient to fully abrogate downstream signaling and cell proliferation in some contexts.[2][5]
| Cell Line | Cancer Type | Key Genetic Features | This compound Effect on Signaling | This compound Anti-Proliferation EC50 (µM) | Citation |
| PC9 GR4 | Non-Small Cell Lung | EGFR E746_A750/T790M | No inhibition of p-Akt at 5 µM. | ≥10 | [2] |
| HCC827 GR6 | Non-Small Cell Lung | EGFR E746_A750/MET amp. | Data not specified. | ≥10 | [2] |
| Ovcar8 | Ovarian | HER3-dependent | Induces partial HER3 degradation and attenuates signaling. | ≥10 | [2] |
| HCC2935 | Colorectal | HER3-dependent | Inhibits p-Akt at 5 µM; partial HER3 degradation. | >10 | [2][3] |
Comparison with an Alternative: The Bivalent Ligand TX2-121-1
To enhance the therapeutic effect, a derivative of this compound, named TX2-121-1 , was developed. This bivalent molecule conjugates this compound with a hydrophobic adamantane moiety.[2] This modification was designed to induce proteasome-mediated degradation of the HER3 protein, a strategy known as "hydrophobic tagging."[5] Experimental results show that TX2-121-1 is significantly more effective than its predecessor.
| Compound | Key Feature | Effect on HER3 Protein | Effect on Downstream Signaling (p-Akt) | Effect on Cell Proliferation | Citation |
| This compound | Covalent HER3 Ligand | Partial degradation in some lines (e.g., Ovcar8). | Inconsistent; no inhibition in PC9 GR4. | Poor (EC50 ≥10 µM). | [2][5] |
| TX2-121-1 | Covalent Ligand + Adamantane Tag | Enhanced, partial degradation of HER3. | Attenuates phosphorylation. | Suppresses growth of HER3-dependent cells. | [2][5] |
Furthermore, TX2-121-1 was found to interfere with the productive heterodimerization of HER3 with HER2 and c-Met, providing an additional mechanism for its enhanced inhibitory action.[2] This demonstrates that a dual-action approach—covalent inhibition combined with induced protein degradation—is a more potent strategy for targeting HER3.
Other Therapeutic Strategies Targeting HER3
While this compound represents a key chemical probe for understanding HER3 biology, the broader therapeutic landscape includes several other approaches. Direct experimental comparisons between this compound and the following agents in the same cell lines are limited in the literature; however, their distinct mechanisms are critical for context.
-
Monoclonal Antibodies (mAbs) : Agents like patritumab and seribantumab target the extracellular domain of HER3.[4] They work by blocking ligand (neuregulin) binding or preventing the conformational changes needed for dimerization and activation.[4][6]
-
Antibody-Drug Conjugates (ADCs) : These therapies, such as patritumab deruxtecan (U3-1402), use a HER3-targeting antibody to deliver a potent cytotoxic payload directly to cancer cells expressing HER3. This approach has shown promise in clinical trials for patients with EGFR-TKI-resistant non-small cell lung cancer (NSCLC).[7]
-
Bispecific Antibodies : These engineered antibodies can simultaneously target HER3 and another receptor, such as EGFR or HER2, to more effectively block multiple signaling pathways.[6][7]
These alternative strategies focus on preventing receptor activation at the cell surface or using the receptor for targeted drug delivery, contrasting with the intracellular, ATP-competitive mechanism of this compound.
Experimental Protocols & Workflow
The validation of this compound's effects relies on a series of standard biochemical and cell-based assays. The diagram below outlines a typical experimental workflow.
Detailed Methodologies
1. Cell Culture and Treatment: HER3-dependent cancer cell lines (e.g., PC9 GR4, HCC827 GR6, Ovcar8) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle control (DMSO).
2. Western Blotting for Signaling Pathway Analysis: Following treatment with this compound for a specified duration (e.g., 8-12 hours), cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Primary antibodies against total HER3, phosphorylated HER3, total Akt, phosphorylated Akt (Ser473), and a loading control (e.g., GAPDH or β-actin) are incubated overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
3. Anti-Proliferation Assay (EC50 Determination): Cells are seeded in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well). After overnight adherence, cells are treated with a serial dilution of this compound. Following a 72-hour incubation period, cell viability is assessed. A common method is the resazurin-based assay, where a resazurin solution is added to each well and incubated for 2-4 hours. The metabolic reduction of resazurin to the fluorescent resorufin by viable cells is measured using a plate reader. The fluorescence intensity is proportional to the number of living cells. Data is normalized to the vehicle control, and the half-maximal effective concentration (EC50) is calculated using non-linear regression analysis.[2]
Conclusion
This compound is a seminal molecule that validates the concept of targeting the HER3 pseudokinase with a covalent small molecule inhibitor. However, cross-validation in multiple cancer models demonstrates that direct covalent modification of HER3 does not consistently translate to a potent anti-proliferative response.[2][5] The enhanced efficacy of its bivalent derivative, TX2-121-1, highlights that inducing protein degradation and disrupting receptor dimerization are more effective strategies for inhibiting the HER3 pathway.[2] While this compound may serve best as a chemical probe to investigate HER3 biology, future therapeutic development for this target is likely to focus on multi-mechanistic approaches, such as those embodied by ADCs and degradation-inducing compounds.[8]
References
- 1. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HER3-targeted therapy: the mechanism of drug resistance and the development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Effective Therapeutics Targeting HER3 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaloptions.com [clinicaloptions.com]
- 8. mednexus.org [mednexus.org]
A Comparative Analysis of TX1-85-1 and Monoclonal Antibodies Targeting Her3
For Researchers, Scientists, and Drug Development Professionals
The human epidermal growth factor receptor 3 (Her3 or ErbB3) has emerged as a critical target in oncology. Its role in driving tumor progression and mediating resistance to various cancer therapies has spurred the development of diverse inhibitory strategies. This guide provides a detailed comparative analysis of two major classes of Her3 inhibitors: the small molecule covalent inhibitor TX1-85-1 and a range of monoclonal antibodies (mAbs). We present a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
At a Glance: this compound vs. Anti-Her3 Monoclonal Antibodies
| Feature | This compound | Anti-Her3 Monoclonal Antibodies (mAbs) |
| Molecule Type | Small molecule, pyrazolopyrimidine acrylamide | Large protein, immunoglobulin G (IgG) |
| Target Site | Intracellular ATP-binding site of the Her3 pseudokinase domain | Extracellular domain of the Her3 receptor |
| Mechanism of Action | Irreversible, covalent binding to Cys721, inhibiting Her3 signaling and inducing partial degradation. | Block ligand (neuregulin) binding, inhibit heterodimerization with other ErbB family members (e.g., Her2, EGFR), and can induce receptor internalization and degradation. Some are engineered for enhanced antibody-dependent cell-mediated cytotoxicity (ADCC). Antibody-drug conjugates (ADCs) deliver a cytotoxic payload. |
| Mode of Administration | Oral (preclinical) | Intravenous infusion |
| Key Advantage | Cell permeability allows targeting of the intracellular pseudokinase domain. | High specificity for the extracellular domain of Her3. ADCs offer targeted delivery of potent cytotoxic agents. |
| Key Limitation | Potential for off-target effects on other kinases.[1] | Lack of cell permeability, limited efficacy as monotherapy in some clinical trials.[2] |
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head comparative studies under identical experimental conditions are limited. The following tables summarize available quantitative data from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Metric | Value | Cell Lines | Reference |
| FRET-based Binding Assay | IC50 | 23 nM | Recombinant Her3 kinase domain | [1][3][4] |
| Anti-Proliferation Assay | EC50 | 9.9 µM | Ovcar8 | [4] |
| EC50 | 11.5 µM | HCC827 GR6 | [4] | |
| EC50 | 16.9 µM | PC9 GR4 | [4] |
Table 2: In Vitro Efficacy of Anti-Her3 Monoclonal Antibodies
| Antibody | Assay | Metric | Value | Cell Lines/Conditions | Reference |
| Lumretuzumab | ELISA | EC50 (binding) | 3.513 ng/mL | Immobilized Human Her3 Protein | [5] |
| Western Blot | Inhibition | Complete inhibition of Her3 and Akt phosphorylation at 1 nmol/L | Heregulin-stimulated cells | [6] | |
| Seribantumab | Cell Viability Assay | Inhibition | Dose-dependent growth inhibition | NRG1 fusion-positive cell lines | [7][8] |
| Patritumab Deruxtecan (ADC) | Cell Growth Inhibition | Inhibition | Substantial inhibition | HER3 wild-type and mutant expressing cells | [9] |
Mechanism of Action and Signaling Pathways
Her3, a member of the ErbB family of receptor tyrosine kinases, is unique in that it has an impaired kinase domain, rendering it a "pseudokinase".[1] It signals by forming heterodimers with other ErbB family members, most notably Her2 and EGFR. This dimerization is often initiated by the binding of the ligand neuregulin (NRG) to Her3's extracellular domain. The activated partner kinase then transphosphorylates the C-terminal tail of Her3, creating docking sites for downstream signaling proteins, primarily PI3K, which in turn activates the potent pro-survival AKT pathway.
Her3 Signaling Pathway
Caption: Ligand-induced Her3 heterodimerization and activation of the PI3K/AKT pathway.
Inhibition by this compound
This compound is a cell-permeable small molecule that directly targets the intracellular pseudokinase domain of Her3. It forms an irreversible covalent bond with a specific cysteine residue (Cys721) within the ATP-binding pocket. This covalent modification locks the pseudokinase in an inactive conformation, preventing it from participating in signaling complexes and leading to its partial degradation.
Caption: this compound covalently modifies the intracellular domain of Her3, leading to signaling inhibition.
Inhibition by Anti-Her3 Monoclonal Antibodies
Anti-Her3 monoclonal antibodies bind to the extracellular domain of the Her3 receptor. Their mechanisms of action can vary but generally involve:
-
Blocking Ligand Binding: Preventing neuregulin from binding to Her3, thereby inhibiting its activation.
-
Inhibiting Heterodimerization: Sterically hindering the interaction of Her3 with its dimerization partners like Her2 and EGFR.
-
Receptor Downregulation: Inducing the internalization and subsequent degradation of the Her3 receptor.
-
Antibody-Drug Conjugate (ADC) Delivery: In the case of ADCs like patritumab deruxtecan, the antibody serves as a delivery vehicle for a potent cytotoxic payload directly to Her3-expressing tumor cells.[4][5]
Caption: Anti-Her3 mAbs inhibit Her3 signaling through multiple extracellular mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and anti-Her3 mAbs.
Her3 Kinase/Binding Assay (FRET-based)
This assay is used to determine the direct binding and inhibitory activity of a compound against the Her3 kinase domain.
Objective: To measure the IC50 of an inhibitor for Her3 binding.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. A europium-labeled anti-tag antibody binds to a tagged Her3 kinase domain, and a fluorescent tracer binds to the ATP-binding pocket. When the tracer is bound, excitation of the europium donor results in energy transfer to the tracer acceptor, producing a FRET signal. An inhibitor that displaces the tracer will disrupt FRET.
Workflow:
Caption: Workflow for a FRET-based Her3 kinase binding assay.
Detailed Steps:
-
Reagent Preparation: Dilute recombinant Her3 kinase domain, LanthaScreen® Eu-anti-GST antibody, and the fluorescent tracer in kinase buffer. Prepare serial dilutions of the test compound (e.g., this compound).
-
Assay Plate Setup: Add the diluted reagents and test compound to a 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of an inhibitor on the growth of cancer cell lines.
Objective: To determine the EC50 of an inhibitor for cell proliferation.
Workflow:
Caption: General workflow for a cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., Ovcar8, PC9 GR4) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor (this compound or monoclonal antibody).
-
Incubation: Incubate the cells for a period of 72 to 96 hours.
-
Viability Measurement: Add a cell viability reagent such as MTT or a luminescent-based reagent (e.g., CellTiter-Glo®).
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration. Determine the EC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Her3 Signaling
This technique is used to detect changes in the phosphorylation status of Her3 and downstream signaling proteins like Akt.
Objective: To assess the inhibitory effect of a compound on Her3 signaling.
Workflow:
Caption: Workflow for Western blot analysis of Her3 signaling pathway components.
Detailed Steps:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with the inhibitor for a specified time before stimulating with neuregulin (if applicable).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-Her3, total Her3, phospho-Akt, and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the effect of an inhibitor on tumor growth in vivo.
Workflow:
Caption: Workflow for an in vivo xenograft tumor model study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Assignment and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (this compound or monoclonal antibody) and vehicle control according to the planned dosing schedule and route of administration.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects.
Conclusion
Both this compound and anti-Her3 monoclonal antibodies represent promising therapeutic strategies for targeting Her3-driven cancers. This compound offers the advantage of intracellular targeting of the pseudokinase domain, a feature that may be beneficial in overcoming certain resistance mechanisms. Monoclonal antibodies, on the other hand, provide high specificity for the extracellular domain and, in the case of ADCs, a means for targeted delivery of cytotoxic agents. The choice between these modalities will likely depend on the specific tumor context, including the expression levels of Her3 and its dimerization partners, the presence of specific mutations, and the overall molecular landscape of the cancer. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal application of these distinct therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oaepublish.com [oaepublish.com]
- 6. The anti-HER3 monoclonal antibody seribantumab effectively inhibits growth of patient-derived and isogenic cell line and xenograft models with oncogenic NRG1 fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of TX1-85-1 in Combination Cancer Therapy
A Comparative Guide for Researchers
The landscape of cancer therapy is increasingly moving towards combination strategies to overcome drug resistance and enhance treatment efficacy. TX1-85-1, a covalent inhibitor of HER3 (ErbB3), presents a unique therapeutic opportunity. While preclinical studies have shown that this compound alone has limited anti-proliferative effects, its mechanism of action suggests a strong potential for synergistic activity when combined with other targeted cancer drugs. This guide provides a comparative overview of the rationale and potential for combining this compound with other agents, supported by data from studies on other HER3 inhibitors, and details the experimental protocols required to validate these synergies.
The Rationale for Combination Therapy with a HER3 Inhibitor
HER3 is a member of the epidermal growth factor receptor (EGFR) family. Although it has impaired kinase activity, it functions as a critical heterodimerization partner for other receptor tyrosine kinases, particularly HER2 and EGFR. This dimerization activates the potent PI3K/AKT signaling pathway, a key driver of tumor cell proliferation, survival, and resistance to therapy.[1][2] Upregulation of HER3 signaling has been identified as a mechanism of resistance to various targeted therapies, including those targeting EGFR and HER2.[2] Therefore, inhibiting HER3 with an agent like this compound in combination with other targeted drugs could prevent or overcome this resistance.
Potential Synergistic Combinations with this compound
While direct experimental data on the synergistic effects of this compound in combination with other cancer drugs is not yet widely available, preclinical and clinical studies with other HER3 inhibitors provide a strong basis for hypothesizing synergistic interactions. The following sections outline potential combination strategies for this compound.
Combination with HER2 Inhibitors
HER2-positive breast cancer is often treated with HER2-targeted therapies like trastuzumab and lapatinib. However, resistance can develop, frequently involving the upregulation of HER3 signaling.
Expected Synergistic Effect: By co-targeting both HER2 and HER3, it is possible to achieve a more complete blockade of the HER signaling axis. Preclinical studies with the anti-HER3 antibody MEDI3379 in combination with trastuzumab have shown increased anti-tumor activity in both trastuzumab-sensitive and resistant breast cancer models.[1] A similar synergy could be expected with this compound.
| Drug Class | Example Drugs | Cancer Type (Preclinical/Clinical Evidence) | Observed/Expected Synergistic Effect | Reference |
| HER2 Inhibitors | Trastuzumab, Lapatinib, Pertuzumab | Breast Cancer | Increased tumor growth inhibition, overcoming resistance. | [1] |
Combination with EGFR Inhibitors
In cancers driven by EGFR mutations, such as non-small cell lung cancer (NSCLC), resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib is a major clinical challenge. HER3 signaling has been implicated in this resistance.
Expected Synergistic Effect: The combination of a HER3 inhibitor with an EGFR TKI may prevent or delay the onset of resistance. A clinical trial (HERALD study) investigated the combination of the anti-HER3 antibody U3-1287 with erlotinib in advanced NSCLC patients, based on preclinical data showing synergistic anticancer activity.[3] It is plausible that this compound could exhibit similar synergistic effects with EGFR inhibitors.
| Drug Class | Example Drugs | Cancer Type (Preclinical/Clinical Evidence) | Observed/Expected Synergistic Effect | Reference |
| EGFR Inhibitors | Erlotinib, Gefitinib | Non-Small Cell Lung Cancer (NSCLC) | Potential to overcome EGFR TKI resistance. | [3] |
Combination with PI3K/AKT Inhibitors
The primary downstream signaling pathway activated by HER3 is the PI3K/AKT pathway. Direct inhibition of this pathway is a therapeutic strategy in various cancers.
Expected Synergistic Effect: A dual blockade of HER3 and a downstream effector like AKT could lead to a more profound and durable anti-tumor response. In a preclinical study, the combination of an anti-HER3 antibody (GSK2849330) with an AKT inhibitor (GSK2110183) in a gastric cancer model resulted in significant and durable tumor growth inhibition.[4] This suggests that combining this compound with a PI3K or AKT inhibitor could be a promising strategy.
| Drug Class | Example Drugs | Cancer Type (Preclinical/Clinical Evidence) | Observed/Expected Synergistic Effect | Reference |
| PI3K/AKT Inhibitors | GSK2110183 (AKT inhibitor) | Gastric Cancer | Significant and durable tumor growth inhibition. | [4] |
Experimental Protocols for Evaluating Synergy
To experimentally validate the synergistic potential of this compound with other cancer drugs, a systematic approach is required. The following is a general protocol for an in vitro synergy study.
Cell Viability Assay (Dose-Response Matrix)
-
Cell Culture: Culture the selected cancer cell lines in their recommended growth medium.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the combination drug. This typically involves serial dilutions of each drug individually and in combination. Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration and combination.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Analyze the drug interaction using a synergy model such as the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizing Signaling Pathways and Experimental Workflows
HER3 Signaling Pathway and Points of Inhibition
Caption: HER3 signaling pathway and potential points of therapeutic intervention.
Experimental Workflow for Synergy Evaluation
Caption: A typical experimental workflow for evaluating drug synergy in vitro.
References
Comparison Guide: Experimental Confirmation of TX1-85-1's Covalent Binding to Cys721 of Her3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental validation of TX1-85-1, the first selective ligand reported to covalently bind to the pseudokinase Her3 (ErbB3). We present supporting data, compare the covalent targeting strategy to other well-established inhibitors, and provide detailed protocols for the key experiments that confirm its mechanism of action.
Introduction to this compound and the Her3 Pseudokinase
Her3 (also known as ErbB3) is a member of the epidermal growth factor receptor (EGFR) family.[1] Unlike other members of this family, Her3 is considered a pseudokinase because it lacks significant catalytic activity.[2] Despite this, it plays a crucial role in cancer signaling, primarily through heterodimerization with other receptor tyrosine kinases like Her2 or c-Met, leading to the activation of downstream pathways such as PI3K/Akt.[2][3]
This compound was developed as the first selective, irreversible ligand for Her3.[2] It is designed to form a covalent bond with a unique cysteine residue, Cys721, located within the ATP-binding site of Her3.[4][5] This covalent modification provides a novel strategy for interrogating and inhibiting the function of a pseudokinase.
Quantitative Performance Data of this compound
This compound demonstrates high potency in binding to Her3 but shows a significant disparity between its biochemical inhibitory concentration and its anti-proliferative effects in cancer cell lines. This suggests that while target engagement is successful, simply blocking the ATP-binding site of the pseudokinase is not sufficient to halt proliferation in some Her3-dependent models.[2][6]
| Metric | Target | Value | Reference |
| IC₅₀ | Her3 (ErbB3) | 23 nM | [1][4][7] |
| EC₅₀ (Ovcar8) | Anti-proliferation | 9.9 µM | [4] |
| EC₅₀ (HCC827 GR6) | Anti-proliferation | 11.5 µM | [4] |
| EC₅₀ (PC9 GR4) | Anti-proliferation | 16.9 µM | [4] |
Comparison with Alternative Covalent Inhibitors
To contextualize the strategy of targeting a pseudokinase, we compare this compound with Ibrutinib, a well-established covalent inhibitor that targets the active kinase BTK (Bruton's tyrosine kinase).[8][9] While both are irreversible inhibitors that target a cysteine residue, their targets' intrinsic activities and clinical applications differ significantly.
| Feature | This compound | Ibrutinib |
| Target Protein | Her3 (ErbB3) | Bruton's tyrosine kinase (BTK) |
| Target Type | Pseudokinase | Tyrosine Kinase |
| Covalent Residue | Cys721 | Cys481 |
| Binding Site | ATP-binding site | ATP-binding site |
| Biochemical IC₅₀ | 23 nM (Her3) | 0.5 nM (BTK)[8] |
| Development Stage | Preclinical[5][10] | FDA Approved[9] |
Experimental Validation Protocols
The confirmation of a covalent binding mechanism is critical. Below are detailed protocols for three key experimental approaches used to validate the interaction between this compound and Her3.
Intact Protein Mass Spectrometry for Adduct Confirmation
This method provides direct evidence of a covalent bond by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.
Objective: To confirm the formation of a stable, covalent adduct between Her3 and this compound.
Methodology:
-
Incubation: Incubate purified recombinant Her3 kinase domain with a molar excess (e.g., 5-10 fold) of this compound in a suitable buffer (e.g., HEPES, pH 7.5) for a defined period (e.g., 3 hours) at room temperature to allow for the covalent reaction to proceed. A control sample with Her3 and vehicle (e.g., DMSO) should be run in parallel.[6]
-
Sample Cleanup: Remove unbound inhibitor using a desalting column or buffer exchange spin column to prevent ion suppression and contamination of the mass spectrometer.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS). The protein is typically denatured and separated on a reverse-phase C4 column.
-
Mass Deconvolution: The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolute this raw data to determine the precise molecular weight of the intact protein.
-
Data Interpretation: Compare the deconvoluted mass of the this compound-treated Her3 with the vehicle-treated control. A mass shift equal to the molecular weight of this compound (580.69 Da) confirms the formation of a 1:1 covalent adduct.[11]
Competitive Pull-Down with a Biotinylated Probe
This cellular assay confirms target engagement in a biological context by showing that pre-treatment with this compound prevents a tagged version of the same compound from binding to Her3.
Objective: To demonstrate that this compound engages with Her3 inside cells.
Methodology:
-
Cell Culture: Culture Her3-expressing cells (e.g., PC9 GR4) to approximately 80-90% confluency.
-
Pre-treatment: Treat the cells with an excess of unlabeled this compound (e.g., 5 µM) for a sufficient duration (e.g., 8 hours) to ensure target saturation. Include a vehicle-only control group.[12]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Probe Labeling: Add a biotinylated version of this compound (this compound-biotin) to the cell lysates from both the pre-treated and control groups. Incubate to allow binding to any available Her3.
-
Streptavidin Pull-Down: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any protein covalently bound to it. Incubate with rotation.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Her3 antibody. The absence of a Her3 band in the lane from this compound pre-treated cells indicates complete target engagement, as the unlabeled compound blocked the binding of the biotinylated probe.[12]
Activity-Based Protein Profiling (ABPP) / Chemical Proteomics
ABPP and related chemical proteomics methods (like the KiNativ® platform) are used to assess the selectivity of a covalent inhibitor across the entire proteome in a native cellular environment.[13][14]
Objective: To determine the potency and selectivity of this compound for Her3 against other kinases and cysteine-containing proteins in live cells.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with varying concentrations of this compound for a fixed time.
-
Lysis and Probe Labeling: Lyse the cells. The proteomes are then treated with a broad-spectrum, cysteine-reactive "activity-based probe" that is tagged with a reporter group (e.g., biotin or a clickable alkyne). This probe will label the active sites of many cysteine-containing proteins.
-
Competitive Inhibition: If this compound is bound to Her3's Cys721, it will prevent the activity-based probe from labeling that site. The degree of inhibition is concentration-dependent.
-
Enrichment and Digestion: Enrich the probe-labeled proteins (e.g., using streptavidin beads for a biotin tag). Digest the captured proteins into peptides (e.g., with trypsin).
-
Quantitative Mass Spectrometry: Analyze the resulting peptides using quantitative mass spectrometry (e.g., LC-MS/MS). The abundance of peptides from each protein is compared between the this compound-treated samples and the vehicle control.
-
Data Analysis: A significant reduction in the signal for Her3 peptides in the treated samples indicates potent and specific target engagement. By analyzing the signals from thousands of other proteins, the overall selectivity of this compound can be determined.[2][6]
Visualizations
Her3 Signaling and Inhibition by this compound
Caption: Her3 heterodimerizes with Her2, activating downstream PI3K/Akt signaling. This compound covalently binds to Cys721, inhibiting this process.
Experimental Workflow for Covalent Target Validation
Caption: A stepwise workflow from initial hypothesis to final confirmation of covalent binding using orthogonal experimental methods.
Logical Convergence of Experimental Evidence
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the anti-cancer activity of TX1-85-1 against known standards
A Comparative Analysis of the Anti-Cancer Agent TX1-85-1 Against Established Therapeutic Standards
This guide provides a detailed comparison of the investigational anti-cancer agent this compound against established standards of care, including lapatinib, afatinib, patritumab, and seribantumab. The focus is on their activity against cancer cells driven by the ErbB signaling pathway.
Introduction to Her3 as a Therapeutic Target
Her3 (also known as ErbB3) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. While Her3 itself has impaired kinase activity, it functions as a critical heterodimerization partner for other ErbB family members, particularly Her2 and EGFR.[1][2] This dimerization leads to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for tumor cell proliferation, survival, and resistance to therapy.[2][3][4] The central role of Her3 in driving cancer progression and drug resistance has made it an attractive target for novel anti-cancer therapies.[3][5]
This compound: A Covalent Her3 Inhibitor
This compound is a first-in-class, selective, and irreversible inhibitor of Her3.[5] It functions by forming a covalent bond with a specific cysteine residue (Cys721) located in the ATP-binding site of the Her3 pseudokinase domain.[5] This covalent modification blocks Her3 signaling.[5]
While this compound demonstrates potent inhibition of Her3 in biochemical assays, with a reported IC50 of 23 nM, its anti-proliferative effects as a single agent in Her3-dependent cancer cell lines are modest, with EC50 values typically greater than 10 µM.[5] Research has shown that despite engaging with Her3 within cells, this compound alone is not sufficient to completely inactivate the downstream PI3K/Akt signaling pathway.[5] A subsequent derivative, TX2-121-1, which incorporates a hydrophobic adamantane moiety, has demonstrated enhanced inhibition of Her3-dependent signaling and partial degradation of the Her3 protein.[5]
Established Standards for Comparison
For a comprehensive benchmark of this compound's anti-cancer activity, it is compared against small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies that also target the ErbB pathway.
Lapatinib is a dual TKI that reversibly inhibits both EGFR and Her2.[6][7] By blocking these key partners of Her3, lapatinib indirectly inhibits Her3-mediated signaling.[8] It is approved for the treatment of Her2-positive breast cancer.[7]
Afatinib is an irreversible pan-ErbB inhibitor, targeting EGFR, Her2, and Her4, and consequently, the signaling pathways activated by Her3 heterodimerization.[9][10] It has shown superior cytotoxicity compared to other TKIs in certain cancer cell lines.[11]
Patritumab (U3-1287/AMG888) is a fully human monoclonal antibody that binds to Her3 and inhibits its activation.[4] A derived antibody-drug conjugate, patritumab deruxtecan (HER3-DXd), has shown clinical activity in patients with EGFR-mutated non-small cell lung cancer (NSCLC) who have developed resistance to EGFR TKIs.[12]
Seribantumab (MM-121) is a fully human monoclonal antibody that targets the ligand-binding domain of Her3, preventing its activation by its ligand, neuregulin (NRG1).[13][14] It has shown efficacy in cancers with ligand-dependent Her3 activation.[13]
Data Presentation
Table 1: Comparison of In Vitro Efficacy of this compound and Standard of Care Drugs
| Compound | Target(s) | Mechanism of Action | IC50/EC50 | Cell Lines | Reference |
| This compound | Her3 | Covalent Inhibitor | IC50: 23 nM (binding assay) | N/A | [5] |
| EC50: ≥10 µM (proliferation) | PC9 GR4, HCC827 GR6, Ovcar8 | [5] | |||
| Lapatinib | EGFR, Her2 | Reversible TKI | IC50: 3 nM (EGFR), 15 nM (Her2) (in vitro kinase assay) | N/A | [9] |
| Afatinib | EGFR, Her2, Her4 | Irreversible TKI | IC50: 0.5 nM (EGFR), 14 nM (Her2) (in vitro kinase assay) | N/A | [9] |
| Patritumab | Her3 | Monoclonal Antibody | Not reported in provided searches | N/A | |
| Seribantumab | Her3 | Monoclonal Antibody | Not reported in provided searches | N/A |
Disclaimer: The data presented in this table are compiled from different studies and are not from direct head-to-head comparisons. Therefore, these values should be interpreted with caution.
Experimental Protocols
Cell Viability Assay (MTT/alamarBlue)
This protocol is a representative method for assessing the anti-proliferative effects of compounds like this compound.
-
Cell Seeding: Cancer cell lines (e.g., PC9 GR4, HCC827 GR6, Ovcar8) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compound (e.g., this compound, lapatinib, afatinib) or vehicle control.
-
Incubation: Cells are incubated for 72 hours under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
alamarBlue Assay: alamarBlue reagent is added to each well and incubated for 2-6 hours. The fluorescence is measured with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The EC50 value is calculated by fitting the data to a four-parameter logistic curve.[15]
Western Blotting for Her3 Signaling Pathway Analysis
This protocol outlines a general procedure to analyze the phosphorylation status of key proteins in the Her3 signaling cascade.
-
Cell Lysis: Cells are treated with the test compounds for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Her3, Akt, and ERK.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities can be quantified using densitometry software.
Mandatory Visualization
Caption: Her3 signaling pathway and points of intervention.
Caption: Workflow for benchmarking anti-cancer drug activity.
References
- 1. pnas.org [pnas.org]
- 2. HER3/ErbB3 (1B2E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Epidermal Growth Factor Receptor 3 (HER3) Blockade with U3-1287/AMG888 Enhances the Efficacy of Radiation Therapy in Lung and Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Th1 cytokines sensitize HER-expressing breast cancer cells to lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Afatinib plus chemotherapy versus chemotherapy alone after progression on afatinib: new insights on old question? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor-Resistant, EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ErbB3 antibody, MM-121, is active in cancers with ligand dependent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-HER3 monoclonal antibody seribantumab effectively inhibits growth of patient-derived and isogenic cell line and xenograft models with oncogenic NRG1 fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for TX1-85-1
This document provides critical guidance on the proper handling and disposal of TX1-85-1, an irreversible HER3/ErbB3 inhibitor, intended for researchers, scientists, and drug development professionals. Due to the presence of a reactive acrylamide moiety, this compound requires specific safety precautions and disposal methods to ensure laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for safe handling, storage, and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 1603845-32-4 | [1] |
| Molecular Formula | C₃₂H₃₆N₈O₃ | [1] |
| Molecular Weight | 580.69 g/mol | [1] |
| IC₅₀ (HER3/ErbB3) | 23 nM | [2] |
| Storage Temperature | -20°C to -80°C (sealed from moisture) | [2] |
Proper Disposal Procedures for this compound
The following step-by-step procedures are based on established guidelines for handling hazardous chemical waste, with specific considerations for the reactive acrylamide functional group present in this compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, in solution, or as waste), it is mandatory to wear the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Collection
All waste contaminated with this compound must be segregated from general laboratory waste and treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and paper towels.
-
Place all solid waste into a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Waste," the chemical name "this compound," and a warning about the presence of an acrylamide-containing compound.
-
This waste should ultimately be disposed of via incineration through your institution's hazardous waste management program.[3][4]
-
-
Liquid Waste:
-
Includes unused solutions of this compound, cell culture media containing the compound, and solvent rinses of contaminated glassware.
-
Collect all liquid waste in a dedicated, sealed, and chemically resistant container (e.g., a glass or polyethylene carboy).
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," the solvent(s) used, and an approximate concentration of the compound.
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) or hazardous waste disposal office.[3][5]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Decontamination of Work Surfaces and Glassware
-
Wipe down all work surfaces (e.g., fume hood, benchtop) that may have come into contact with this compound with a suitable laboratory detergent and water.
-
For glassware, rinse with an appropriate organic solvent (such as ethanol or acetone) to solubilize and remove the compound. Collect this solvent rinse as hazardous liquid waste. Follow this with a standard laboratory glassware washing procedure.
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
For small spills of a solution, absorb the liquid and place the absorbent material in the solid hazardous waste container.
-
For a solid powder spill, carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into the solid hazardous waste container.
-
Clean the spill area thoroughly with a detergent and water.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
Experimental Protocols
This compound is a covalent inhibitor of the HER3 (ErbB3) pseudokinase, a member of the epidermal growth factor receptor (EGFR) family.[2] It forms a covalent bond with a specific cysteine residue (Cys721) in the ATP-binding site of HER3.[2] This mechanism of action is central to its function in attenuating HER3-dependent signaling pathways.[2]
HER3 Signaling Pathway
The HER3 receptor, upon activation (typically through heterodimerization with other HER family members like HER2), plays a significant role in activating downstream signaling cascades, most notably the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[2]
Caption: HER3 signaling pathway and the inhibitory action of this compound.
Illustrative Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the disposal of this compound contaminated materials.
References
Safeguarding Researchers: Essential Safety and Handling Protocols for TX1-85-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling of TX1-85-1, a potent and irreversible Her3 (ErbB3) inhibitor. The following procedural guidance is based on best practices for handling potent research chemicals, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication.
This compound is a selective Her3 ligand that forms a covalent bond with Cys721 in the ATP-binding site of the Her3 pseudokinase.[1] Due to its reactive nature as a covalent inhibitor and its biological activity at nanomolar concentrations (IC50 of 23 nM), it is crucial to treat this compound with a high degree of caution to minimize exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Primary Containment | Certified Chemical Fume Hood or Glovebox/Isolator | All handling of solid this compound and preparation of solutions should be performed in a functioning and certified chemical fume hood to prevent inhalation of aerosols or dust. For larger quantities or repeated handling, a glovebox or containment isolator is recommended. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. The outer glove should be removed and disposed of immediately upon any suspected contamination. Regularly inspect gloves for any signs of degradation or puncture. For prolonged handling, consider using thicker, chemical-resistant gloves as the outer layer. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the safety goggles, especially when handling solutions or when there is a risk of splashes. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved Respirator | If there is a potential for aerosol generation outside of a primary containment device, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. Proper fit-testing and training are essential for effective respirator use. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times. |
Operational Plans: Step-by-Step Guidance
Receiving and Unpacking
-
Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on the minimum required PPE (lab coat, safety goggles, and double nitrile gloves).
-
Work in a Ventilated Area: Open the shipping container within a chemical fume hood.
-
Verify Integrity: Check the primary container for any breaches. If the container is compromised, follow spill procedures immediately.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
Preparation of Stock Solutions
All preparation of stock solutions should be conducted within a certified chemical fume hood.
-
Pre-weighing Preparation: Place all necessary equipment (balance, spatulas, weigh paper, solvent, vials) inside the fume hood.
-
Weighing the Compound: Carefully weigh the desired amount of solid this compound. Use anti-static weigh paper or a weighing boat to minimize dispersal of the powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the solid compound.[2] Ensure the vial is securely capped before agitation.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store stock solutions in a securely sealed container at the recommended temperature, typically -20°C or -80°C for long-term storage, to prevent degradation.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a sealed, leak-proof container labeled as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Protocols and Data
In Vitro Kinase Binding Assay (FRET-based)
This protocol is a generalized representation based on methodologies for similar assays.
-
Reagents: Purified recombinant Her3 kinase domain, LanthaScreen® Eu-anti-GST Antibody, Alexa Fluor® 647-labeled ATP-competitive kinase tracer, this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a suitable microplate, combine the Her3 kinase domain, tracer, and varying concentrations of this compound.
-
Incubate at room temperature to allow for binding equilibration.
-
Add the Eu-anti-GST antibody.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Her3/ErbB3) | 23 nM | [1] |
| Molecular Weight | 580.68 g/mol | [2] |
| Chemical Formula | C32H36N8O3 | [2] |
| Solubility (DMSO) | 3.85 mg/mL (6.63 mM) | [2] |
Visualizing Safety and Experimental Workflows
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: General workflow for safely handling this compound from preparation to disposal.
Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
